Eptifibatide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-LROMGURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046673 | |
| Record name | Eptifibatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188627-80-7 | |
| Record name | Eptifibatide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eptifibatide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eptifibatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eptifibatide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPTIFIBATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eptifibatide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eptifibatide Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a cyclic heptapeptide and a reversible, competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It is derived from a protein found in the venom of the southeastern pygmy rattlesnake and contains a lysine-glycine-aspartic acid (KGD) sequence that mimics the arginine-glycine-aspartic acid (RGD) motif present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1] By binding to the GPIIb/IIIa receptor on platelets, this compound prevents the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[1][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, along with detailed methodologies for relevant experimental assays.
Binding Affinity and Kinetics of this compound
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's binding affinity and inhibitory activity.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (K_d) | 120 nM | Human | [6] |
| IC_50 (ADP-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |
| IC_50 (Collagen-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |
| IC_50 (Thrombin-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |
| IC_50 (Adhesion to fibrinogen) | ~11 µg/mL | Porcine | [7] |
| IC_50 (ADP-induced citrated blood aggregation) | 0.11-0.22 µg/mL | Human | [8] |
| IC_50 (Collagen-induced citrated blood aggregation) | 0.28-0.34 µg/mL | Human | [8] |
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1] The activation of the GPIIb/IIIa receptor is a critical step in hemostasis and thrombosis and is triggered by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen.[1] This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands.[6] this compound can bind to both the active and inactive states of the receptor.[1] The binding of ligands to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, leading to further platelet activation, cytoskeletal changes, and thrombus stabilization.[6] By blocking ligand binding, this compound inhibits both inside-out and outside-in signaling through the GPIIb/IIIa receptor.
Caption: GPIIb/IIIa signaling and this compound's inhibitory action.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and kinetics of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of this compound for the GPIIb/IIIa receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Isolate platelet membranes rich in GPIIb/IIIa receptors from healthy human donors or use purified GPIIb/IIIa protein.
-
Radioligand: Utilize a suitable radiolabeled ligand that binds to GPIIb/IIIa, such as ³H-labeled fibrinogen or a radiolabeled RGD-mimetic peptide.
-
Competition Assay:
-
In a multi-well plate, incubate a fixed concentration of the GPIIb/IIIa receptor preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells with no this compound (total binding) and wells with a high concentration of a known GPIIb/IIIa inhibitor (non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The receptor-bound radioligand will be retained on the filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand Immobilization: Covalently immobilize purified GPIIb/IIIa receptor onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound from the receptor.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate software.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Platelet Aggregometry
This functional assay measures the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Sample Preparation: Obtain whole blood from healthy, consenting donors and prepare platelet-rich plasma (PRP) by centrifugation.
-
Aggregometry:
-
Use a light transmission aggregometer to measure changes in light transmission through the PRP as platelets aggregate.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP to induce aggregation.
-
Perform a dose-response curve by pre-incubating the PRP with various concentrations of this compound before adding the agonist.
-
-
Data Analysis:
-
Measure the maximum platelet aggregation for each this compound concentration.
-
Plot the percentage inhibition of aggregation against the this compound concentration to determine the IC_50 value.
-
Conclusion
This compound is a potent and specific inhibitor of the GPIIb/IIIa receptor, characterized by its competitive and reversible binding. Its low affinity and rapid kinetics are central to its clinical profile, allowing for a rapid onset and offset of action. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's binding affinity and kinetics, which is essential for both preclinical research and clinical drug development. Further studies to precisely determine the association and dissociation rate constants would provide a more complete understanding of its molecular interactions.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide: A Deep Dive into its Molecular Structure and Active Sites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1] A synthetic cyclic heptapeptide, its design was inspired by a naturally occurring disintegrin found in the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[2][3][4] this compound functions as a direct, reversible, and competitive antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[5][6] This receptor plays a pivotal role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to this receptor, this compound effectively prevents thrombus formation.[1][7] This technical guide provides a comprehensive overview of the molecular structure of this compound, its active sites, and the experimental methodologies used to elucidate these features.
Molecular Structure of this compound
This compound is a cyclic heptapeptide with a molecular formula of C35H49N11O9S2 and a molecular weight of approximately 832 g/mol .[3][4] Its structure is characterized by a disulfide bridge that creates a cyclic conformation, a feature that enhances its stability and binding affinity.
The amino acid sequence of this compound is Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2. This sequence includes a mercaptopropionyl (Mpr) residue at the N-terminus and a C-terminal cysteinamide. The disulfide bond is formed between the mercaptopropionyl residue and the cysteine residue. A key feature of its structure is the presence of a homoarginine (Har) residue and an aspartic acid (Asp) residue, which together form the Lys-Gly-Asp (KGD)-like recognition motif. This motif mimics the Arg-Gly-Asp (RGD) sequence present in fibrinogen and other ligands of the GP IIb/IIIa receptor.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H49N11O9S2 | [3] |
| Molecular Weight | ~832 g/mol | [4] |
| Amino Acid Sequence | Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2 | [1] |
| Structure | Cyclic heptapeptide with a disulfide bridge | [3] |
Active Sites and Mechanism of Action
The therapeutic effect of this compound is mediated through its specific interaction with the GP IIb/IIIa receptor on the surface of platelets. The active site of this compound is centered around the homoarginine-glycine-aspartic acid (Har-Gly-Asp) sequence, which mimics the RGD binding motif of endogenous ligands.[1]
The binding of this compound to the GP IIb/IIIa receptor is a competitive and reversible process with a low affinity, characterized by a dissociation constant (Kd) of 120 nM.[8] This low affinity contributes to the rapid onset and offset of its antiplatelet effect.[7] The interaction involves the insertion of the Har residue into a binding pocket on the β-propeller domain of the αIIb subunit, where its guanidinium group forms a salt bridge with an aspartic acid residue (Asp224) of the receptor. The aspartic acid residue of this compound coordinates with a magnesium ion (Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit.[9] This dual interaction effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.
This compound-GP IIb/IIIa Receptor Interaction
The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) for platelet aggregation varies depending on the agonist and anticoagulant used in the assay.
Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Agonist | Anticoagulant | IC50 (µg/mL) | Reference |
| 20 µM ADP | Citrate | 0.11 - 0.22 | [10] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [10] |
| ADP, Collagen, Thrombin | - | 16 - 27 | [11] |
| Adhesion to Fibrinogen | - | ~11 | [11] |
Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 120 nM | [8] |
| Plasma Half-life | ~2.5 hours | [1] |
| Plasma Protein Binding | ~25% | [1] |
| Time to >80% Receptor Occupancy (post-bolus) | Immediate | [8] |
| Time to Reversibility of Platelet Aggregation | 4-8 hours post-infusion cessation | [1] |
Experimental Protocols
The determination of the molecular structure and function of this compound has relied on a combination of advanced analytical techniques.
Structural Determination by X-ray Crystallography and Cryo-Electron Microscopy
The three-dimensional structure of this compound in complex with the GP IIb/IIIa receptor has been determined by X-ray crystallography and cryo-electron microscopy (cryo-EM). The Protein Data Bank (PDB) contains entries for these structures, with PDB ID 7THO corresponding to the X-ray crystal structure and 8T2U to the cryo-EM structure.[10][11]
General Experimental Workflow for Structural Determination:
Methodological Details from PDB Entry 7THO (X-ray Crystallography): [10]
-
Method: X-ray Diffraction
-
Resolution: 2.75 Å
-
Expression System for Receptor: Cricetulus griseus (Chinese Hamster)
-
Data Collection: Details of the synchrotron beamline, detector, and data processing software are available in the primary publication associated with the PDB entry.
-
Structure Solution and Refinement: The structure was solved by molecular replacement and refined using standard crystallographic software.
Methodological Details from PDB Entry 8T2U (Cryo-EM): [11]
-
Method: Cryo-Electron Microscopy
-
Resolution: Near-atomic
-
Sample Preparation: Full-length αIIbβ3 was studied in native cell-membrane nanoparticles.
-
Data Collection and Processing: Micrographs were collected on a high-end electron microscope, and the 3D structure was reconstructed using single-particle analysis software.
Receptor Binding Assay (General Protocol)
Radioligand binding assays are commonly used to determine the binding affinity (Kd) of a ligand for its receptor. The following is a generalized protocol that can be adapted for studying the binding of this compound to the GP IIb/IIIa receptor.
Binding Assay Workflow:
Key Steps:
-
Membrane Preparation: Isolate platelet membranes from whole blood, which serve as the source of the GP IIb/IIIa receptor.
-
Incubation: Incubate the membranes with a fixed concentration of radiolabeled this compound (e.g., tritiated or iodinated) and a range of concentrations of unlabeled ("cold") this compound.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration. This competition curve is then analyzed using non-linear regression to determine the IC50, from which the Ki (and subsequently the Kd) can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized synthetic peptide that serves as a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Its cyclic structure, centered around the KGD-mimetic active site, allows for high-affinity, reversible binding that effectively blocks platelet aggregation. The molecular details of its interaction with the receptor have been elucidated through advanced structural biology techniques, providing a clear understanding of its mechanism of action. The quantitative data on its binding affinity and inhibitory potency, coupled with a favorable pharmacokinetic profile, underscore its clinical efficacy as an antiplatelet therapeutic. This in-depth guide provides researchers and drug development professionals with a comprehensive technical overview of the core molecular and functional aspects of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]
- 5. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Glycoprotein IIb/IIIa inhibitors for the neurointerventionalist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
The Pharmacodynamics of Eptifibatide in Platelet Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eptifibatide is a potent, reversible, and specific inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet inhibition, and the experimental protocols used to evaluate its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and further investigating the therapeutic potential of this antiplatelet agent.
Mechanism of Action
This compound is a synthetic cyclic heptapeptide that mimics a key recognition sequence within fibrinogen, specifically the arginine-glycine-aspartic acid (RGD) sequence.[2] This structural mimicry allows this compound to competitively and reversibly bind to the GP IIb/IIIa receptor on the surface of platelets.[2][3]
Under normal physiological conditions, platelet activation by various agonists (e.g., thrombin, ADP, collagen) leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen and von Willebrand factor (vWF).[4] These ligands then bridge adjacent platelets, leading to aggregation and thrombus formation.[4] this compound's binding to the GP IIb/IIIa receptor physically obstructs the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[2][5] The reversible nature of this binding allows for a relatively rapid offset of action upon discontinuation of the drug.[2]
Signaling Pathway of Platelet Aggregation and this compound Inhibition
The following diagram illustrates the central role of the GP IIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for this compound.
Quantitative Pharmacodynamic Data
The inhibitory effect of this compound on platelet aggregation is dose- and concentration-dependent.[6] The following tables summarize key quantitative data from various studies.
Table 1: Dose-Dependent Inhibition of Platelet Aggregation
| This compound Dose | % Inhibition of ADP-induced Aggregation (ex vivo) | Study/Trial Reference |
| 90 µg/kg bolus | 86% | IMPACT II |
| 180 µg/kg bolus | >80% within 5 minutes | PURSUIT[7] |
| 180 µg/kg bolus + 2.0 µg/kg/min infusion | Maintained >80% | PURSUIT[6] |
| 135 µg/kg bolus + 0.5 µg/kg/min infusion | ~70-100% (citrated blood) | [8] |
| 135 µg/kg bolus + 0.75 µg/kg/min infusion | ~70-100% (citrated blood) | [8] |
| 4 µg/mL (in vitro spike) | 93.6% ± 2.9% (citrated blood) | [1] |
| 4 µg/mL (in vitro spike) | 89.7% ± 4.8% (heparinized blood) | [1] |
Table 2: Time Course of Platelet Inhibition and Recovery
| Time Point | Event | % Platelet Aggregation (relative to baseline) | Reference |
| 5 minutes post-180 µg/kg bolus | Onset of action | <20% | [7] |
| 15 minutes post-bolus | Rapid inhibition | ~16% | [9] |
| 4 hours post-bolus | Transient partial recovery | Slight increase from nadir | [7] |
| 4 hours post-infusion discontinuation | Recovery of platelet function | ~50% of baseline | [9] |
| 8 hours post-infusion discontinuation | Further recovery | ~80% of baseline | [9] |
Experimental Protocols for Assessing Platelet Inhibition
Several methodologies are employed to quantify the pharmacodynamic effects of this compound on platelet function.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Baseline Measurement: The light transmission through the PRP sample is set to 0%. Platelet-poor plasma (PPP), obtained by high-speed centrifugation, is used to set the 100% transmission baseline.
-
Agonist Addition: A platelet agonist, such as Adenosine Diphosphate (ADP) (commonly at a concentration of 20 µM), is added to the PRP to induce aggregation.[10]
-
Aggregation Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.
-
This compound Effect: To assess the effect of this compound, the assay is performed on PRP from subjects who have received the drug or on PRP spiked with known concentrations of this compound. The percentage of inhibition is calculated relative to a control sample without the drug.
Accumetrics® Rapid Platelet Function Assay (RPFA)
The Ultegra® RPFA is a point-of-care assay that measures platelet function in whole blood.
Methodology:
-
Sample Collection: A whole blood sample is collected in a tube containing 3.2% citrate.
-
Cartridge Insertion: The blood sample is transferred to a disposable cartridge.
-
Assay Principle: The cartridge contains fibrinogen-coated beads and a platelet activator (e.g., thrombin receptor activating peptide - TRAP).[11]
-
Platelet-Bead Agglutination: Activated platelets bind to the fibrinogen-coated beads, causing them to agglutinate.
-
Optical Detection: An optical detector in the instrument measures the rate and extent of agglutination.
-
Result: The instrument provides a quantitative result, often expressed as Platelet Aggregation Units (PAU) or percent inhibition, within minutes.
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.
Methodology:
-
Sample Preparation: A whole blood sample (citrated or heparinized) is placed in a cup.
-
Clot Formation Initiation: Clotting is initiated by adding an activator (e.g., kaolin or tissue factor). For assessing this compound's effect, a batroxobin-modified TEG can be used in heparinized samples.[1]
-
Viscoelastic Measurement: A pin is suspended in the blood sample. As the clot forms and strengthens, it couples the cup and the pin, and the rotational movement of the cup is transmitted to the pin. The strength and elasticity of the clot influence the degree of pin movement.
-
TEG Parameters: The instrument records several parameters, including:
-
R time: Time to initial clot formation.
-
K time and α-angle: Clot kinetics.
-
Maximum Amplitude (MA): The maximum strength of the clot, which is highly influenced by platelet function.
-
LY30: Percentage of clot lysis at 30 minutes.
-
-
This compound Effect: this compound's inhibition of platelet function is primarily reflected by a decrease in the MA.
Clinical Implications and Considerations
The pharmacodynamic profile of this compound—rapid onset, high-level platelet inhibition, and reversible action—makes it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[5][9] The goal of therapy is to achieve and maintain a high degree of platelet inhibition (typically >80%) to prevent thrombotic events.[6]
The choice of experimental protocol to monitor this compound's effect can be influenced by the clinical setting. LTA is considered a gold standard but is labor-intensive. Point-of-care assays like the RPFA offer rapid turnaround times, which can be advantageous in acute settings. TEG provides a broader picture of hemostasis, which can be useful in complex cases or where bleeding is a concern.
It is important to note that the anticoagulant used for blood collection can influence the results of ex vivo platelet aggregation studies. Citrate, a calcium chelator, can potentiate the inhibitory effect of GP IIb/IIIa antagonists, potentially overestimating their in vivo efficacy compared to assays using anticoagulants like D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK).[7]
Conclusion
This compound is a well-characterized antiplatelet agent with a predictable and potent pharmacodynamic profile. A thorough understanding of its mechanism of action and the methodologies used to quantify its effects is essential for its optimal use in clinical practice and for the development of novel antithrombotic therapies. This guide provides a foundational resource for professionals engaged in these endeavors.
References
- 1. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Platelet activation, signaling and aggregation [reactome.org]
- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, this compound, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Eptifibatide's Attenuation of Fibrinogen Binding to Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of eptifibatide's therapeutic action: the inhibition of fibrinogen binding to platelets. By competitively and reversibly blocking the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, this compound effectively disrupts the final common pathway of platelet aggregation, a critical process in the pathophysiology of acute coronary syndromes (ACS) and thrombotic events associated with percutaneous coronary intervention (PCI). This document provides a detailed overview of the quantitative parameters governing this interaction, the experimental protocols used to elucidate these effects, and the underlying signaling pathways.
Mechanism of Action: Competitive Antagonism of the GP IIb/IIIa Receptor
This compound is a cyclic heptapeptide that mimics the Lys-Gly-Asp (KGD) sequence, a recognition motif for the GP IIb/IIIa receptor.[1] This structural similarity allows this compound to bind with high specificity to the GP IIb/IIIa receptor, competitively inhibiting the binding of endogenous ligands, most notably fibrinogen, but also von Willebrand factor (vWF) and prothrombin.[1] By occupying the KGD binding sites on the GP IIb/IIIa receptor, this compound prevents the conformational changes necessary for the receptor to bind fibrinogen, thereby blocking the formation of platelet-fibrinogen-platelet bridges that are essential for platelet aggregation and thrombus formation.[1][2] this compound's binding is reversible, with a relatively short plasma half-life of approximately 2.5 hours, allowing for a rapid return of platelet function upon cessation of infusion.[1]
Quantitative Data on this compound's Effect on Fibrinogen Binding and Platelet Aggregation
The efficacy of this compound in inhibiting fibrinogen binding and subsequent platelet aggregation has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (Kd) | 120 nM | [3][4] | |
| IC50 for Platelet Aggregation (ADP-induced) | 0.11-0.22 µg/mL | Citrated Blood, 20 µM ADP | [5] |
| IC50 for Platelet Aggregation (Collagen-induced) | 0.28-0.34 µg/mL | Citrated Blood, 5 µg/mL Collagen | [5] |
| Inhibition of Fibrinogen Binding | 32% to 74% | Clinically relevant concentrations in healthy volunteers (platelets activated with 1 µM ADP) | [6] |
Table 1: In Vitro Pharmacodynamics of this compound
| Dosing Regimen | Indication | Target Platelet Inhibition | Reference(s) |
| 180 µg/kg IV bolus followed by a 2.0 µg/kg/min infusion | Acute Coronary Syndromes (ACS) | >80% inhibition of ADP-induced platelet aggregation | [1][7] |
| Two 180 µg/kg IV boluses 10 minutes apart, followed by a 2.0 µg/kg/min infusion | Percutaneous Coronary Intervention (PCI) | >80% inhibition of ADP-induced platelet aggregation | [8] |
Table 2: Clinical Dosing and Target Inhibition of this compound
Experimental Protocols
The quantitative data presented above are derived from specific experimental assays. The following sections provide detailed methodologies for two key experiments used to evaluate the efficacy of this compound.
Measurement of Fibrinogen Binding to Platelets by Flow Cytometry
Flow cytometry is a powerful technique to quantify the binding of fluorescently-labeled fibrinogen to individual platelets, providing a direct measure of GP IIb/IIIa receptor availability.
Objective: To quantify the inhibition of fibrinogen binding to activated platelets in the presence of this compound.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP)).
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human fibrinogen antibody.
-
This compound solution of known concentrations.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Blood Collection and Preparation: Collect whole blood into tubes containing 3.2% sodium citrate to prevent coagulation.
-
Platelet Activation and Inhibition:
-
In separate tubes, incubate aliquots of whole blood with either a vehicle control or varying concentrations of this compound for a predetermined time (e.g., 15 minutes) at room temperature.
-
Add a platelet agonist, such as ADP (final concentration ~20 µM), to each tube to activate the platelets and induce a conformational change in the GP IIb/IIIa receptors.[5]
-
-
Fibrinogen Binding Detection:
-
Add FITC-conjugated anti-human fibrinogen antibody to each tube and incubate in the dark at room temperature for a specified period (e.g., 15-20 minutes) to allow the antibody to bind to fibrinogen that has attached to the activated platelets.[9]
-
-
Sample Fixation: Add a fixative solution, such as 1% paraformaldehyde, to stop the reaction and preserve the cells for analysis.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal for the platelet population in each sample.
-
-
Data Analysis:
-
The MFI is proportional to the amount of bound fibrinogen.
-
Calculate the percentage of inhibition of fibrinogen binding for each this compound concentration relative to the vehicle control.
-
Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Objective: To determine the dose-dependent inhibitory effect of this compound on platelet aggregation.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen).
-
This compound solution of known concentrations.
-
Saline.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
-
Incubation with this compound:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound or a vehicle control to the PRP samples and incubate for a short period (e.g., 5-10 minutes).
-
-
Aggregation Measurement:
-
Place a cuvette with the PRP sample and a stir bar into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist (e.g., ADP to a final concentration of 20 µM or collagen to 5 µg/mL) to initiate aggregation.[5]
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition of platelet aggregation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).
-
Signaling Pathways Modulated by this compound
This compound's inhibition of fibrinogen binding to the GP IIb/IIIa receptor disrupts critical bidirectional signaling pathways: "inside-out" and "outside-in" signaling.
Inhibition of "Inside-Out" Signaling
"Inside-out" signaling refers to the intracellular processes that lead to the activation of the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. This process is initiated by platelet agonists such as ADP, thrombin, or collagen binding to their respective receptors. This initial binding triggers a cascade of intracellular events involving key proteins like talin and kindlin, which ultimately bind to the cytoplasmic tails of the GP IIb/IIIa subunits, causing a conformational change in the extracellular domain of the receptor, thus increasing its affinity for fibrinogen.[10][11] this compound does not directly interfere with the upstream signaling events leading to talin and kindlin activation. Instead, it competitively blocks the final step of this pathway by preventing fibrinogen from binding to the now-activated GP IIb/IIIa receptor.[12]
Disruption of "Outside-In" Signaling
"Outside-in" signaling is initiated by the binding of fibrinogen to the activated GP IIb/IIIa receptor. This ligand-receptor interaction triggers a new set of intracellular signals that lead to further platelet activation, including platelet spreading, granule secretion, and clot retraction.[13] These events stabilize the growing thrombus. By preventing the initial binding of fibrinogen to the GP IIb/IIIa receptor, this compound effectively abrogates the entire "outside-in" signaling cascade, thereby preventing the consolidation and stabilization of the platelet plug.
Conclusion
This compound is a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Its mechanism of action, centered on the competitive and reversible blockade of fibrinogen binding, has been extensively characterized through quantitative in vitro and clinical studies. By disrupting both "inside-out" and "outside-in" signaling pathways, this compound effectively inhibits the final common pathway of platelet aggregation. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of antiplatelet therapies targeting this critical interaction. A thorough understanding of this compound's effect on fibrinogen binding is paramount for researchers and drug development professionals working to advance the treatment of thrombotic diseases.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and economic studies of this compound in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variable responses to inhibition of fibrinogen binding induced by tirofiban and this compound in blood from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Anti-Platelet Peptides Targeting αIIbβ3 Outside-In Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
in vitro characterization of eptifibatide's antiplatelet effects
An In-Depth Technical Guide to the In Vitro Characterization of Eptifibatide's Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antiplatelet effects of this compound. This compound (Integrilin®) is a cyclic heptapeptide and a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation.[1][2] A thorough in vitro assessment is crucial for understanding its mechanism of action, determining its potency, and guiding its clinical application in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2][3]
Mechanism of Action
This compound is a synthetic peptide designed to mimic a key recognition sequence found in barbourin, a protein from the venom of the southeastern pigmy rattlesnake.[3][4] Its mechanism revolves around the highly specific and competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[5]
Upon platelet activation by various agonists (e.g., adenosine diphosphate [ADP], collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind circulating fibrinogen and von Willebrand factor (vWF).[6] These ligands then form cross-links between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[6] this compound, containing a lysine-glycine-aspartic acid (KGD) sequence, binds to the GPIIb/IIIa receptor, physically preventing fibrinogen and vWF from docking.[3] This blockade of the final, crucial step in platelet aggregation is what confers this compound's powerful antiplatelet effect.[1][6]
Data Presentation: Quantitative Effects of this compound
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific platelet function by 50%. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 of this compound on Platelet Aggregation and Adhesion
| Platelet Response | Agonist | IC50 (µg/mL) | Species | Source |
|---|---|---|---|---|
| Platelet Aggregation | ADP (20 µM) | 0.11 - 0.22 | Human | [7] |
| Collagen (5 µg/mL) | 0.28 - 0.34 | Human | [7] | |
| ADP | ~22 | Porcine | [6] | |
| Collagen | ~29 | Porcine | [6] | |
| Thrombin | ~31 | Porcine | [6] |
| Adhesion to Fibrinogen | Collagen-activated | ~11 | Porcine |[6][8] |
Note: IC50 values can vary based on experimental conditions, such as the type of anticoagulant used. For instance, IC50 values in hirudinized blood were found to be 1.5- to 3-fold higher than in citrated plasma.[7]
Table 2: IC50 of this compound on Platelet Secretion and Procoagulant Response
| Platelet Response | Agonist | IC50 (µg/mL) | Species | Source |
|---|---|---|---|---|
| Dense Granule Secretion | ADP | 22 - 31 | Porcine | [8] |
| Collagen | 22 - 31 | Porcine | [8] | |
| Thrombin | 22 - 31 | Porcine | [8] | |
| Lysosome Secretion | ADP, Collagen, Thrombin | 25 - 50 | Porcine | [8] |
| Procoagulant Response | Collagen | ~28 | Porcine |[6] |
Note: Studies indicate that platelet aggregation is more sensitive to inhibition by this compound than dense granule secretion.[8]
Experimental Protocols
Standardized protocols are essential for the reliable in vitro characterization of this compound. Below are detailed methodologies for key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation.
-
Principle: This technique measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant, most commonly 3.2% sodium citrate.[7][9] Note that the choice of anticoagulant can affect results, as calcium chelation by citrate may enhance the apparent potency of GPIIb/IIIa inhibitors.[10]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) to prepare platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
Incubation: Pre-warm PRP samples to 37°C. Add various concentrations of this compound or a vehicle control to the PRP and incubate for a defined period.
-
Aggregation Measurement: Place the cuvette in an aggregometer and add a specific agonist (e.g., ADP, collagen). The instrument records the change in light transmission over time as platelets aggregate.[10]
-
Data Analysis: The maximal aggregation percentage is determined and used to calculate the percent inhibition for each this compound concentration relative to the control. This data is then used to generate a dose-response curve and calculate the IC50 value.[7]
-
Flow Cytometry
Flow cytometry allows for the detailed analysis of specific platelet surface markers.
-
Principle: This method uses fluorescently-labeled antibodies to identify and quantify platelet activation markers, fibrinogen binding, and receptor expression on individual platelets.
-
Methodology:
-
Sample Preparation: Use either whole blood or PRP, treated with various concentrations of this compound.
-
Activation: Add an agonist to activate the platelets.
-
Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies to the sample. Key antibodies include:
-
PAC-1: Binds specifically to the conformationally activated form of the GPIIb/IIIa receptor.[11]
-
Anti-Fibrinogen: Measures the amount of fibrinogen bound to the platelet surface.[11]
-
Anti-P-selectin (CD62P): Detects the expression of P-selectin on the platelet surface, a marker of alpha-granule release.[11][12]
-
-
Fixation: Stop the reaction and fix the platelets with a reagent like paraformaldehyde.
-
Acquisition & Analysis: Analyze the samples on a flow cytometer. The data provides a quantitative measure of how this compound inhibits agonist-induced receptor activation, ligand binding, and degranulation.
-
Thrombelastography (TEG)
TEG provides a holistic assessment of clot formation and strength in whole blood.
-
Principle: TEG measures the viscoelastic properties of blood from the initial fibrin formation through to clot retraction and eventual lysis. Parameters like maximum amplitude (MA), which reflects clot strength, are highly dependent on platelet function.
-
Methodology:
-
Blood Collection: Collect whole blood into tubes containing either citrate or heparin.[9]
-
Sample Preparation: Spike the whole blood samples with a range of this compound concentrations (e.g., 0 to 24 µg/mL).[9]
-
TEG Analysis: Perform the analysis using a TEG machine. A batroxobin-modified TEG has been shown to be more sensitive than traditional kaolin-activated TEG for detecting the effects of this compound.[9] Batroxobin directly cleaves fibrinogen to fibrin, making the assay more focused on the platelet contribution to clot strength.
-
Data Analysis: this compound's effect is observed as a concentration-dependent decrease in the MA and the α-angle (clot formation rate).[9] This method is particularly useful for assessing platelet inhibition in the context of the entire coagulation cascade.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of platelet glycoprotein IIb/IIIa with this compound in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased expression of platelet P-selectin and formation of platelet-leukocyte aggregates in blood from patients treated with unfractionated heparin plus this compound compared with bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eptifibatide in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[1] By binding to the GPIIb/IIIa receptor, this compound prevents fibrinogen from linking activated platelets, thereby inhibiting thrombus formation.[2][3] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a critical tool for studying platelet function and evaluating the efficacy of antiplatelet agents.
The primary method described is Light Transmission Aggregometry (LTA), the gold-standard for assessing platelet aggregation.[4][5] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Mechanism of Action
Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, which bind to specific receptors on the platelet surface.[6] This binding triggers a cascade of intracellular "inside-out" signaling events, involving G-proteins (Gq, Gi, G12/13), leading to a conformational change in the GPIIb/IIIa receptor.[7][8] The activated GPIIb/IIIa receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[3] this compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thus blocking platelet aggregation.[9]
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: Platelet activation by agonists leads to GPIIb/IIIa activation and aggregation. This compound inhibits this process.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
15 mL conical centrifuge tubes.
-
Benchtop centrifuge with a swinging bucket rotor.
-
Pipettes and tips.
Protocol:
-
Collect human whole blood into 3.2% sodium citrate tubes. The first few milliliters of blood drawn should be discarded to avoid activation of platelets due to venipuncture.
-
Process the blood within one hour of collection. Keep the blood at room temperature (20-25°C) as cooling can activate platelets.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP without disturbing the buffy coat (white blood cell layer) and red blood cells.
-
Pool the PRP into a sterile 15 mL conical tube.
-
To prepare platelet-poor plasma (PPP) for use as a blank in the aggregometer, centrifuge the remaining blood at 2000-2500 x g for 15 minutes.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Light Transmission Aggregometry (LTA) Assay
Materials:
-
Platelet aggregometer (e.g., Chrono-log Model 700).
-
Aggregometer cuvettes and stir bars.
-
PRP and PPP.
-
This compound stock solution and desired dilutions.
-
Platelet agonists: ADP, Collagen, Thrombin Receptor Activating Peptide (TRAP).
-
Saline or appropriate vehicle control.
Protocol:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation.
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.
-
Add 50 µL of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the PRP with this compound for 1-5 minutes at 37°C with stirring (typically 900-1200 rpm).
-
Add the platelet agonist to initiate aggregation. The final volume in the cuvette should be 500 µL.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent and varies with the agonist used.
Table 1: this compound IC50 Values for Inhibition of Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC50 (µg/mL) | Reference |
| ADP | 20 µM | 0.11 - 0.22 | [10] |
| Collagen | 5 µg/mL | 0.28 - 0.34 | [10] |
| ADP | Not Specified | 16 - 27 (porcine platelets) | [11] |
| Collagen | Not Specified | 16 - 27 (porcine platelets) | [11] |
| Thrombin | Not Specified | 16 - 27 (porcine platelets) | [11] |
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by this compound
| Agonist | Agonist Concentration | This compound Concentration (µg/mL) | % Inhibition of Platelet Aggregation | Reference |
| ADP | 20 µM | 0.27 - 0.55 | ~80% | [10] |
| Thrombin | 0.2 U/mL | 8 (in combination with bivalirudin) | ~90% | [11] |
| ADP | Not Specified | >0.1 | >80% | [9] |
| Collagen | Not Specified | 52 | ~40-60% | [11][12] |
| Thrombin | Not Specified | 52 | ~50-70% | [11][12] |
Note: The efficacy of this compound can be influenced by the type of anticoagulant used and the specific laboratory conditions.
Quality Control and Best Practices
-
Blood Collection: Use a consistent and careful venipuncture technique to minimize platelet activation.
-
Sample Handling: Avoid exposing blood or PRP to cold temperatures. All processing and experiments should be conducted at room temperature or 37°C as specified.
-
Agonist Concentration: The concentration of the agonist should be optimized to induce a submaximal aggregation response to allow for the detection of inhibitory effects.
-
Controls: Always include a vehicle control (saline or the buffer used to dissolve this compound) to account for any effects of the solvent on platelet aggregation.
-
Reagent Quality: Ensure that all reagents, especially the agonists, are of high quality and have not expired.
-
Standardization: Maintain consistent incubation times, temperatures, and stirring speeds to ensure reproducibility.[5][13]
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Platelet Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinated signaling through both G12/13 and G(i) pathways is sufficient to activate GPIIb/IIIa in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. de-vhl.nl [de-vhl.nl]
Application Note: In Vitro Determination of Eptifibatide Dose-Response Curve
Introduction
Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is found on the surface of platelets.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, this compound mimics the Lys-Gly-Asp (KGD) sequence that allows proteins like fibrinogen to bind to GPIIb/IIIa receptors.[3] By competitively inhibiting the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to GPIIb/IIIa, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.[1][4] This makes it a potent antiplatelet agent used in the treatment of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[3][5]
The determination of the in vitro dose-response curve is a critical step in the preclinical evaluation of this compound and other antiplatelet agents. It provides essential data on the potency of the drug, typically expressed as the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for determining the dose-response curve of this compound using Light Transmission Aggregometry (LTA), a gold-standard method for assessing platelet function.
Mechanism of Action: this compound Signaling Pathway
Platelet aggregation is a multi-step process initiated by agonists such as ADP, collagen, or thrombin. These agonists activate signaling cascades within the platelet, leading to a conformational change in the GPIIb/IIIa receptor. The activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, physically preventing its interaction with fibrinogen.
Caption: this compound blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor.
Experimental Protocol: Light Transmission Aggregometry (LTA)
3.1. Principle Light Transmission Aggregometry measures the change in light transmission through a suspension of stirred platelet-rich plasma (PRP) over time. Initially, the PRP is cloudy, and light transmission is low. Upon addition of a platelet agonist, platelets aggregate, causing the plasma to clear and light transmission to increase. The extent of aggregation is proportional to the change in light transmission. This compound's inhibitory effect is quantified by its ability to prevent this agonist-induced increase in light transmission.
3.2. Reagents and Materials
-
This compound (Integrilin®)
-
Human whole blood (collected in 3.2% or 3.8% sodium citrate tubes)
-
Platelet agonists: Adenosine 5'-diphosphate (ADP), Collagen
-
Phosphate Buffered Saline (PBS) or appropriate vehicle for drug dilution
-
Pipettes and tips
-
Centrifuge tubes
-
Aggregometer cuvettes with stir bars
3.3. Equipment
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700)
-
Calibrated centrifuge
-
Water bath or heating block (37°C)
3.4. Experimental Workflow
Caption: Workflow for determining this compound's effect on platelet aggregation via LTA.
3.5. Step-by-Step Procedure
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
Centrifuge the citrated whole blood at 200-240 x g for 15 minutes at room temperature to separate the PRP.[6]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000-2200 x g) for 10 minutes to obtain platelet-poor plasma (PPP).[6]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions in the appropriate vehicle (e.g., PBS) to create a range of concentrations to be tested. The concentration range should span the expected IC50 value (e.g., 0.01 µg/mL to 10 µg/mL for human PRP).
-
-
Aggregometry:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. Place the cuvettes in the heating wells and allow them to equilibrate to 37°C for at least 3 minutes.
-
Add a small volume of the desired this compound dilution (or vehicle for the control) to the PRP. Incubate for 2-3 minutes while stirring.[6]
-
Add the platelet agonist (e.g., ADP to a final concentration of 20 µM) to initiate aggregation.[7]
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.
-
3.6. Data Analysis
-
Calculate Percent Inhibition: The maximum aggregation for each concentration is determined from the aggregation curve. The percent inhibition is calculated as follows: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response model with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.[7]
Quantitative Data Summary
The IC50 of this compound can vary depending on the species, platelet agonist, and anticoagulant used. The following tables summarize representative data from in vitro studies.
Table 1: this compound IC50 in Human Platelet-Rich Plasma (Citrated)
| Agonist | Agonist Concentration | This compound IC50 (µg/mL) | Reference |
|---|---|---|---|
| ADP | 20 µM | 0.11 - 0.22 | [7] |
| Collagen | 5 µg/mL | 0.28 - 0.34 |[7] |
Note: IC50 values for this compound were found to be 1.5- to 3-fold higher in hirudinized blood compared to citrated plasma.[7]
Table 2: this compound IC50 in Porcine Platelet-Rich Plasma
| Agonist | This compound IC50 (µg/mL) | Reference |
|---|---|---|
| ADP | ~22 | [8] |
| Collagen | ~29 | [8] |
| Thrombin | ~31 | [8] |
| Adhesion to Fibrinogen | ~11 |[8][9] |
Note: The concentrations of this compound required to inhibit porcine platelet aggregation are notably higher than those required for human platelets.[8]
Conclusion
This application note provides a comprehensive framework for determining the in vitro dose-response curve of this compound using Light Transmission Aggregometry. The detailed protocol and reference data serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development. Accurate determination of the dose-response relationship is fundamental for understanding the potency and pharmacological profile of antiplatelet agents like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eptifibatide, a glycoprotein IIb/IIIa inhibitor, in various animal models of thrombosis. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on platelets.[1][2] By blocking this receptor, this compound prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation.[1][2][3] Its rapid onset of action and short plasma half-life make it a valuable tool in both clinical and preclinical settings for the investigation of acute thrombotic events.[3] Preclinical studies in various animal models have been instrumental in establishing the efficacy and safety profile of this compound.[3][4]
Mechanism of Action
This compound mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a recognition motif for the GP IIb/IIIa receptor.[2] Upon binding, it induces a conformational change in the receptor, preventing the cross-linking of platelets by fibrinogen. This action effectively blocks platelet aggregation and the formation of a stable thrombus.
Figure 1: this compound's Mechanism of Action.
Application in Animal Models of Thrombosis
This compound has been evaluated in a variety of animal models to assess its antithrombotic efficacy. These models can be broadly categorized into arterial, venous, and microvascular thrombosis models.
Arterial Thrombosis Models
These models are designed to mimic thrombotic events in arteries, such as those occurring in myocardial infarction and stroke.
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This is a widely used model due to its simplicity and reproducibility.[5] Topical application of ferric chloride to the carotid artery induces oxidative endothelial injury, leading to platelet-rich thrombus formation.[5][6]
2. Electrolytic Injury-Induced Carotid Artery Thrombosis
This model uses a controlled electrical current to induce endothelial damage and subsequent thrombosis. It allows for precise control over the extent of injury.[7]
3. Photochemically-Induced Thrombosis (Rose Bengal Model)
In this model, a photosensitive dye (Rose Bengal) is administered intravenously.[2][3] Subsequent illumination of a target artery with a specific wavelength of light generates reactive oxygen species, causing endothelial damage and thrombosis.[2][3]
Venous Thrombosis Models
These models are relevant for studying conditions like deep vein thrombosis (DVT).
1. Stasis-Induced Venous Thrombosis
This model involves the complete or partial ligation of a vein, typically the inferior vena cava or femoral vein, to induce blood stasis, a key factor in venous thrombus formation.[8]
2. Ferric Chloride (FeCl₃)-Induced Venous Thrombosis
Similar to the arterial model, ferric chloride can be applied to a vein to induce endothelial injury and thrombosis.[9]
Microvascular Thrombosis Models
These models are used to study thrombosis in smaller vessels, which is relevant to various pathological conditions.
1. Laser-Induced Arteriolar Thrombosis
A focused laser beam is used to induce a precise and localized injury to the wall of an arteriole, typically in the cremaster muscle or mesentery, leading to platelet adhesion and aggregation.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various animal models of thrombosis.
Table 1: Effect of this compound on Thrombus Weight
| Animal Model | Species | Thrombosis Induction | This compound Dose | Route of Administration | Thrombus Weight Reduction (%) | Reference |
| Carotid Artery | Rabbit | Electrolytic Injury | 0.18 mg/kg bolus + 0.26 mg/kg/h infusion | IV | ~50 | [7] |
| Carotid Artery | Rat | Ferric Chloride | 10 mg/kg | IP | Not specified | [6] |
Table 2: Effect of this compound on Time to Occlusion
| Animal Model | Species | Thrombosis Induction | This compound Dose | Route of Administration | Increase in Time to Occlusion | Reference |
| Carotid Artery | Rat | Ferric Chloride | Not specified | Not specified | Significantly prolonged | [6] |
Table 3: Effect of this compound on Platelet Aggregation
| Species | Agonist | This compound Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| Cat | ADP | Not specified | Significant reduction | [11] |
| Cat | TRAP | Not specified | Significant reduction | [11] |
| Porcine | ADP | 16-27 mg/mL (IC50) | 50 | [12] |
| Porcine | Collagen | 16-27 mg/mL (IC50) | 50 | [12] |
| Porcine | Thrombin | 16-27 mg/mL (IC50) | 50 | [12] |
Table 4: Effect of this compound on Bleeding Time
| Animal Model | Species | This compound Dose | Route of Administration | Bleeding Time Increase | Reference |
| Not specified | Baboon | Doses that inhibit aggregation | Infusion | Modest (2- to 3-fold) | [13] |
Detailed Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This protocol describes a common method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents like this compound.
References
- 1. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 9. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Determining Eptifibatide Concentration for 80% Platelet Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the precise concentration of eptifibatide required to achieve 80% inhibition of platelet aggregation. This document outlines the mechanism of action of this compound, detailed experimental protocols for in-vitro analysis, and quantitative data to aid in the design and execution of relevant studies.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic heptapeptide and a reversible, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor is the final common pathway for platelet aggregation.[3] By binding to the GPIIb/IIIa receptor, this compound mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby preventing fibrinogen and von Willebrand factor from binding.[2][4] This blockage inhibits platelet aggregation and thrombus formation. The therapeutic goal in many clinical and research settings is to achieve a greater than 80% inhibition of platelet aggregation to ensure efficacy.[4][5]
The signaling pathway of platelet aggregation, which is inhibited by this compound, is depicted below.
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Quantitative Data: this compound Concentration for 80% Inhibition
The following table summarizes the concentration of this compound required for 80% inhibition of platelet aggregation as determined by in-vitro studies using light transmission aggregometry (LTA). These values can serve as a reference for initiating dose-response experiments.
| Agonist | Anticoagulant | This compound Concentration for 80% Inhibition (IC80) | Reference |
| 20 µM ADP | Sodium Citrate | 0.27 - 0.55 µg/mL | [6] |
Note: The IC50 values for this compound with 20 µM ADP as the agonist in citrated blood have been reported to be in the range of 0.11-0.22 µg/mL.[6]
Experimental Protocol: Determining this compound IC80 using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function and the efficacy of antiplatelet agents.[7][8] This protocol details the steps to determine the concentration of this compound that inhibits platelet aggregation by 80% (IC80).
Materials and Reagents
-
This compound stock solution
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)
-
Anticoagulant (3.2% Sodium Citrate)
-
Saline (0.9% NaCl)
-
Whole blood from healthy donors
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Workflow
Caption: Workflow for determining the IC80 of this compound using LTA.
Step-by-Step Protocol
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[9]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes. The PPP will be used to set the 100% aggregation baseline in the aggregometer.[10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the this compound stock solution in saline to create a range of concentrations to be tested. A suggested starting range based on literature is 0.1 µg/mL to 1.0 µg/mL.
-
-
LTA Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add a small volume of the this compound dilution (or vehicle control - saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., 20 µM ADP or 2 µg/mL collagen).[6][7]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation plateau is reached.
-
-
Data Analysis and IC80 Calculation:
-
The percentage of platelet aggregation is calculated by the aggregometer software based on the change in light transmission.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC80 value, which is the concentration of this compound that produces 80% inhibition of platelet aggregation.
-
Conclusion
This document provides a framework for researchers to accurately determine the concentration of this compound required for 80% platelet inhibition. The detailed protocol for Light Transmission Aggregometry, coupled with the provided quantitative data and understanding of this compound's mechanism of action, will enable the generation of reliable and reproducible results critical for both basic research and the development of novel antiplatelet therapies. Adherence to standardized protocols is essential for ensuring the comparability of data across different studies and laboratories.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, this compound, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eptifibatide Administration in Ex Vivo Platelet Function Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of eptifibatide, a reversible, competitive antagonist of the glycoprotein (GP) IIb/IIIa receptor, in ex vivo platelet function testing. This compound is a valuable tool for investigating the final common pathway of platelet aggregation and for assessing the efficacy of antiplatelet agents.
Mechanism of Action
This compound is a cyclic heptapeptide that mimics the Lys-Gly-Asp (KGD) sequence, which is a recognition motif for the binding of fibrinogen to the activated GP IIb/IIIa receptor on the platelet surface.[1] By competitively and reversibly binding to the GP IIb/IIIa receptor, this compound prevents the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands, thereby inhibiting platelet aggregation.[2][3] This blockade of the final common pathway of platelet aggregation makes this compound a potent inhibitor of platelet function regardless of the initial activation stimulus.
Signaling Pathway of this compound Inhibition
Caption: this compound competitively inhibits the active GP IIb/IIIa receptor.
Quantitative Data Summary
The inhibitory effect of this compound is dose-dependent and can be influenced by the choice of platelet agonist and the anticoagulant used in the ex vivo assay.[4][5] The following tables summarize key quantitative data for the use of this compound in platelet function tests.
Table 1: this compound IC50 Values for Inhibition of Platelet Aggregation
| Agonist | Anticoagulant | IC50 (µg/mL) | Reference |
| ADP (20 µM) | Citrate | 0.11 - 0.22 | [4] |
| Collagen (5 µg/mL) | Citrate | 0.28 - 0.34 | [4] |
| ADP | Hirudin | 1.5 - 3-fold higher than citrate | [4] |
| ADP, Collagen, Thrombin | Not Specified | 16 - 27 | [2][6] |
Table 2: this compound Concentration for ≥80% Inhibition of Platelet Aggregation
| Agonist | Anticoagulant | This compound Concentration (µg/mL) | Reference |
| ADP (20 µM) | Citrate | 0.27 - 0.55 | [4] |
| Not Specified | Not Specified | >1.5 | [3] |
Table 3: Effect of this compound on Other Platelet Functions
| Platelet Function | Agonist | IC50 (µg/mL) | Reference |
| Dense Granule Secretion | ADP, Collagen, Thrombin | 22 - 31 | [2][6] |
| Lysosome Secretion | ADP, Collagen, Thrombin | 25 - 50 | [2][6] |
| Adhesion to Fibrinogen | Not Specified | ~11 | [2][6] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[7] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
This compound stock solution
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Protocol:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into sodium citrate tubes. The first few milliliters should be discarded to avoid activation due to venipuncture.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
This compound Incubation:
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
Add the desired concentration of this compound to the PRP. For a complete inhibition control, a concentration of 9 µM can be used.[8] For dose-response curves, a range of concentrations should be tested.
-
Incubate the PRP with this compound for a specified time (e.g., 5-10 minutes) at 37°C.[8]
-
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the this compound-treated PRP in the sample channel to set the 0% aggregation baseline.
-
Add the platelet agonist to the PRP sample and start the recording.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For dose-response experiments, calculate the IC50 value of this compound for each agonist.
-
Flow Cytometry
Flow cytometry is a powerful technique to assess platelet activation by measuring the expression of surface markers on individual platelets.
Materials:
-
This compound stock solution
-
Platelet agonists (e.g., ADP, TRAP)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Fluorochrome-conjugated antibodies against platelet activation markers (e.g., P-selectin (CD62P), activated GP IIb/IIIa (PAC-1)) and platelet-specific markers (e.g., CD41, CD61).
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Sheath fluid
-
Flow cytometer
Protocol:
-
Blood Collection and Preparation:
-
Collect whole blood into sodium citrate tubes.
-
Dilute the whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer) to minimize platelet aggregation during handling.
-
-
This compound Incubation and Platelet Activation:
-
Add the desired concentration of this compound to the diluted whole blood and incubate for a specified time at room temperature.
-
Add the platelet agonist and incubate for a specific duration to induce platelet activation.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the sample and incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add a fixative solution to stop the reaction and preserve the cells.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Platelets are typically gated based on their forward and side scatter characteristics and positivity for a platelet-specific marker like CD41 or CD61.
-
-
Data Analysis:
-
Analyze the expression of activation markers (e.g., percentage of P-selectin positive platelets, mean fluorescence intensity of PAC-1 binding) in the this compound-treated samples compared to controls.
-
Experimental Workflows
Workflow for Light Transmission Aggregometry
Caption: Step-by-step workflow for LTA with this compound.
Workflow for Flow Cytometry
Caption: Step-by-step workflow for flow cytometry with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Eptifibatide in Combination with Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of eptifibatide when used in combination with other common anticoagulants. The following sections detail quantitative data on its impact on platelet aggregation and thrombin generation, standardized protocols for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a potent, reversible inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which serves as the final common pathway for platelet aggregation.[1][2][3] In clinical practice, it is often administered alongside other anticoagulants to manage acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][3][4] Understanding the in vitro interactions between this compound and other anticoagulants is crucial for predicting clinical efficacy and safety. This document outlines key in vitro findings and methodologies to study these interactions.
Data Summary: this compound and Anticoagulant Co-administration
The following tables summarize the quantitative effects of this compound in combination with various anticoagulants on key markers of hemostasis in vitro.
Table 1: Effects on Platelet Aggregation
| Anticoagulant Combination | Platelet Agonist | Key Findings | Reference |
| This compound + Unfractionated Heparin (UFH) | Thrombin (15 U/ml) | Synergistic inhibition of platelet aggregation. This compound + UFH reduced PAC-1 binding to 12% vs. 54% with UFH alone.[5] | [5] |
| This compound + Low-Molecular-Weight Heparin (LMWH) | Tissue Factor | Synergistic inhibitory effect on platelet aggregation under high coagulant challenge.[6] | [6] |
| This compound + Bivalirudin | ADP & TRAP | Combination therapy resulted in significantly greater inhibition of platelet aggregation than either agent alone.[1] | [1] |
| This compound + Enoxaparin | Not Specified | Inhibition of thrombus formation was significantly greater with this compound + enoxaparin (75.6% reduction) compared to this compound + UFH (63.9% reduction).[1] | [1] |
Table 2: Effects on Thrombin Generation and Coagulation
| Anticoagulant Combination | Assay | Key Findings | Reference |
| This compound + LMWH | Thrombin Generation Assay | Significantly reduced thrombin potential, F1+2 generation, and FXa formation under low coagulant challenge compared to LMWH alone.[6] | [6] |
| This compound + UFH or Recombinant Hirudin (rH) | Thrombin Generation Assay | No significant additional inhibitory effect on thrombin generation compared to the anticoagulants alone under low coagulant challenge.[6] | [6] |
| This compound + Aprotinin | Thromboelastograph (TEG) | Aprotinin attenuated the platelet inhibitory effect of this compound, resulting in improved coagulation. TEG index was -5.2 with the combination versus -7.9 with this compound alone.[7] | [7] |
| This compound + UFH | Activated Clotting Time (ACT) | The combination of this compound (1.7 µg/ml) and UFH (1.2 U/ml) resulted in an ACT of 396 seconds, compared to 258 seconds with UFH alone.[5] | [5] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the key signaling pathways involved in platelet activation and the points of intervention for this compound and various anticoagulants.
Caption: Platelet activation and coagulation pathways with drug targets.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method for assessing the effect of this compound in combination with other anticoagulants on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant for blood collection (e.g., 3.2% sodium citrate or PPACK)
-
This compound
-
Anticoagulant of interest (e.g., UFH, LMWH, bivalirudin)
-
Platelet agonist (e.g., ADP, thrombin receptor activating peptide (TRAP))
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Procedure:
-
Blood Collection: Draw whole blood into tubes containing the chosen anticoagulant. Note: The choice of anticoagulant for blood collection can impact results, as citrate reduces ionized calcium levels.[8][9]
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Incubation: Pre-incubate PRP samples with this compound and/or the anticoagulant of interest at desired concentrations for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette.
-
Set the baseline (0% aggregation) with the PRP sample and the maximum (100% aggregation) with the PPP sample.
-
Add the platelet agonist to the PRP sample to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the drugs to a control sample without drugs.
Protocol 2: Thrombin Generation Assay
This protocol outlines a method to measure the effect of this compound and other anticoagulants on thrombin generation in platelet-rich plasma.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound
-
Anticoagulant of interest
-
Tissue factor
-
Phospholipids
-
Fluorogenic thrombin substrate
-
Calcium chloride
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare PRP as described in Protocol 1.
-
Incubation: In a 96-well plate, mix PRP with this compound and/or the anticoagulant of interest.
-
Initiation of Thrombin Generation: Add a reagent containing tissue factor and phospholipids to the wells.
-
Measurement: Add a solution containing the fluorogenic thrombin substrate and calcium chloride to initiate the reaction.
-
Data Acquisition: Place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity over time.
-
Data Analysis: From the fluorescence curve, calculate key parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound in combination with other anticoagulants.
Caption: In vitro experimental workflow.
Conclusion
The in vitro co-administration of this compound with other anticoagulants demonstrates complex interactions that can lead to synergistic or additive antiplatelet and anticoagulant effects. The provided protocols and data serve as a foundational guide for researchers investigating these interactions. Careful consideration of experimental conditions, such as the choice of anticoagulant for blood collection and the specific assays employed, is critical for obtaining clinically relevant and reproducible results.
References
- 1. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical and economic studies of this compound in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greater inhibitory effects of bivalirudin compared with unfractionated heparin plus eptifibitide on thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effects of this compound and anticoagulants: differences between LMWH and UH or rH in thrombin generation inhibition but not in platelet aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of aprotinin on platelet function in blood exposed to this compound: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
eptifibatide stability in different buffer solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of eptifibatide in various buffer solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in designing and executing stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: The optimal pH for this compound stability is in the range of 5.0 to 6.0. The commercial formulation of this compound (Integrilin®) is buffered to a pH of 5.35 using citric acid.[1][2] Studies have shown that the predicted shelf-life of this compound in an aqueous vehicle is maximized at a pH of 5.25.[1]
Q2: Which buffer systems are recommended for formulating this compound?
A2: Citrate buffer is the most well-documented and commercially used buffer system for this compound, demonstrating good stability.[1][2] While specific quantitative data for other buffers like phosphate (including PBS) and acetate is limited in publicly available literature, a buffer system that can maintain a pH between 5.0 and 6.0 is generally recommended. When selecting a buffer, it is crucial to consider potential interactions between the buffer components and this compound.
Q3: What are the main degradation pathways for this compound?
A3: this compound, a cyclic heptapeptide, primarily degrades through hydrolysis and oxidation.[3]
-
Hydrolysis: This can involve the cleavage of peptide bonds, particularly at the aspartic acid residue, and deamidation of the asparagine residue. Deamidation of asparagine proceeds through a succinimide intermediate to form aspartic acid and isoaspartic acid residues.[4][5][6]
-
Oxidation: The disulfide bond, which is crucial for the cyclic structure of this compound, is susceptible to oxidation.[7] The tryptophan residue can also be a site of oxidation.
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most peptides, the degradation of this compound is accelerated at higher temperatures. The commercial product is recommended to be stored under refrigeration. Kinetic studies have been performed at elevated temperatures (e.g., 48°C, 60°C, and 72.5°C) to predict shelf-life at room temperature.[1] For experimental purposes, it is crucial to control and monitor the temperature throughout the stability study.
Q5: Can co-solvents be used to enhance the stability of this compound?
A5: Yes, the addition of co-solvents such as ethanol and propylene glycol has been shown to significantly increase the stability of this compound in a citrate buffer.[1] A semi-aqueous formulation containing these co-solvents demonstrated a nearly two-fold increase in the predicted shelf-life compared to a purely aqueous vehicle.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency | Incorrect pH of the buffer solution. | Verify the pH of the buffer and adjust to the optimal range of 5.0-6.0. |
| High storage temperature. | Store this compound solutions at recommended refrigerated temperatures (2-8°C) and protect from light. | |
| Presence of oxidizing agents. | Use high-purity water and excipients. Consider de-gassing buffers to remove dissolved oxygen. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. Use a stability-indicating HPLC method.[3] |
| Impurities in the buffer components or excipients. | Use high-purity grade reagents for all formulation components. | |
| Precipitation or cloudiness in the solution | Poor solubility at the given pH or concentration. | Ensure the pH is within the optimal range. For higher concentrations, consider the use of solubility-enhancing co-solvents. |
| Aggregation of the peptide. | Investigate the impact of ionic strength and consider the addition of stabilizing excipients. |
Data Presentation
Table 1: Predicted Shelf-Life (t90) of this compound in Aqueous and Semi-Aqueous Citrate Buffer Solutions at 25°C
| Formulation | pH | Predicted Shelf-Life (t90) in Months |
| Aqueous Vehicle (0.025 M Citrate Buffer) | 4.25 | 20 |
| 5.25 | 33 | |
| 6.25 | 25 | |
| Semi-Aqueous Vehicle (10% Ethanol, 40% Propylene Glycol, 50% 0.025 M Citrate Buffer) | 4.75 | 45 |
| 5.75 | 60 | |
| 6.25 | 50 |
Data sourced from Zhao and Yalkowsky (2001).[1]
Experimental Protocols
Protocol: General this compound Stability Study
This protocol outlines a general workflow for assessing the stability of this compound in a selected buffer solution.
Caption: Experimental workflow for assessing this compound stability.
Methodology:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 0.025 M Citrate Buffer) and adjust the pH to the target value (e.g., 5.25) using appropriate acids or bases. Filter the buffer through a 0.22 µm filter.
-
This compound Solution Preparation: Dissolve this compound in the prepared buffer to achieve the desired final concentration (e.g., 2 mg/mL).
-
Sample Storage: Aliquot the this compound solution into appropriate vials, seal, and store at various controlled temperatures (e.g., 5°C, 25°C, 40°C) and protect from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of such a method is:
-
Data Analysis: Calculate the percentage of remaining this compound and the formation of degradation products at each time point. Determine the degradation rate constant and the shelf-life (t90), which is the time it takes for 10% of the drug to degrade.
This compound Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
References
- 1. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Validated High Performance Liquid Chromatographic Method for Stability Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing eptifibatide degradation during laboratory storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of eptifibatide during laboratory storage and experimentation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: this compound solutions should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2] Vials may be transferred to room temperature (up to 25°C or 77°F) for a period not to exceed two months.[1]
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to this compound degradation are inappropriate temperature, exposure to light, and suboptimal pH.[1][3][4] this compound is susceptible to hydrolysis, particularly at alkaline pH, and oxidation.[4]
Q3: Can I freeze this compound solutions for long-term storage?
A3: For lyophilized peptides, storage at -20°C or -80°C is recommended to minimize degradation. Once in solution, it is advisable to store the peptide in individual aliquots and frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What is the optimal pH for storing this compound in an aqueous solution?
A4: this compound exhibits maximum stability in aqueous solutions at a pH of 5.25.[1][3] Studies have also shown good stability in a semi-aqueous vehicle at a pH of 5.75.[1][3] Prolonged exposure to a pH above 8 should be avoided.
Q5: Are there any known incompatibilities with other laboratory reagents?
A5: this compound is chemically incompatible with furosemide and should not be administered in the same IV line.[2] While comprehensive data on all potential laboratory reagent incompatibilities is not available, it is good practice to avoid strong oxidizing agents and extreme pH conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause 1: Sample Degradation
-
How to Diagnose: Compare the chromatogram of the problematic sample with a freshly prepared standard. The presence of new peaks or a decrease in the main this compound peak area suggests degradation.
-
Solution: Review the storage and handling procedures of the sample. Ensure it was protected from light, stored at the correct temperature, and that the buffer pH is appropriate. Prepare a fresh sample under optimal conditions and re-analyze.
Possible Cause 2: Contaminated Mobile Phase or Diluent
-
How to Diagnose: Run a blank injection (only the diluent). If peaks are observed, the diluent or mobile phase is contaminated.
-
Solution: Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
Possible Cause 3: Column Overload
-
How to Diagnose: The this compound peak may appear broad and asymmetrical (fronting).
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
Issue 2: Drifting Baseline in HPLC Analysis
Possible Cause 1: Column Not Equilibrated
-
How to Diagnose: The baseline continuously rises or falls.
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Possible Cause 2: Mobile Phase Issues
-
How to Diagnose: Irregular baseline drift.
-
Solution: Ensure the mobile phase is properly degassed. Check for any precipitation in the buffer, which can occur if the organic solvent concentration is too high for the buffer's solubility.
Logical Troubleshooting Flow for Unexpected HPLC Results
Caption: Troubleshooting logic for unexpected HPLC results.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the shelf-life of this compound under different formulation conditions.
Table 1: Predicted Shelf-Life (T90) of this compound at 25°C
| Formulation Vehicle | Optimal pH for Maximum Stability | Predicted Shelf-Life (T90) in Months |
| Aqueous Vehicle | 5.25 | 33 |
| Semi-Aqueous Vehicle* | 5.75 | 60 |
*Semi-aqueous vehicle contains 10% ethanol, 40% propylene glycol, and 50% 0.025 M citrate buffer.[1][3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a validated HPLC method to separate this compound from its degradation products.[4][5]
1. Materials and Reagents:
-
This compound standard and samples
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen orthophosphate dihydrate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Acetonitrile : 50 mM sodium dihydrogen orthophosphate dihydrate (25:75 v/v). Adjust the pH of the aqueous portion to 2.2 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
3. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared this compound standard to determine the retention time and peak area.
-
Inject the this compound samples for analysis.
-
Quantify this compound and its degradation products based on peak area.
Workflow for HPLC Stability Testing
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated High Performance Liquid Chromatographic Method for Stability Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide Optimization for Cellular Research: A Technical Support Center
Welcome to the technical support center for optimizing eptifibatide concentration in your cell line experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this potent inhibitor of integrin αIIbβ3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa)[1]. It mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition motif for ligands binding to integrins[1]. By binding to αIIbβ3, this compound blocks the downstream signaling pathways initiated by ligand binding, which can play a role in processes like cell adhesion, migration, proliferation, and apoptosis[1].
Q2: I am new to working with this compound. What is a good starting concentration range for my experiments on cancer cell lines?
A2: For initial in vitro studies with cancer cell lines, a broad concentration range is recommended to determine the sensitivity of your specific cell line. Based on data from platelet aggregation inhibition studies, a starting range of 0.1 µg/mL to 10 µg/mL is reasonable for initial screening[2][3]. However, some studies on cancer cell lines have used concentrations as high as 200 µg/mL with no significant cytotoxicity observed in short-term assays[4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Can this compound induce apoptosis in cancer cells?
A3: Yes, studies have shown that this compound can induce apoptosis in certain cancer cell lines. For example, this compound has been demonstrated to have a stronger pro-apoptotic effect on MCF-7 breast cancer cells compared to other αIIbβ3 inhibitors like Abciximab[1][5][6][7].
Q4: Which signaling pathways are known to be affected by this compound in cancer cells?
A4: In MCF-7 breast cancer cells, this compound has been shown to influence several signaling molecules. Its pro-apoptotic effect is associated with alterations in the expression of proline oxidase (POX), HIF-1α, and NF-κB, and it has also been observed to affect the phosphorylation of ERK1/2[1][5][7].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on my cell line. | Low this compound Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response study with a wider and higher concentration range (e.g., 0.1 µg/mL to 100 µg/mL). |
| Cell Line Insensitivity: Your cell line may not express sufficient levels of the αIIbβ3 integrin or may have alternative signaling pathways that bypass the need for this integrin. | Confirm the expression of αIIbβ3 (ITGA2B & ITGB3 genes) in your cell line using techniques like RT-qPCR or western blotting. Consider using a positive control cell line known to express αIIbβ3. | |
| Incorrect Experimental Duration: The incubation time with this compound may be too short to observe the desired effect (e.g., apoptosis). | Conduct a time-course experiment, assessing your endpoint at multiple time points (e.g., 24, 48, and 72 hours). | |
| High variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Peptide Instability: this compound, being a peptide, can be susceptible to degradation if not handled and stored properly. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. | |
| Unexpected increase in cell proliferation or viability. | Off-target effects: At very high concentrations, drugs can have non-specific effects. | Re-evaluate your concentration range. Ensure you have a proper vehicle control (the solvent used to dissolve this compound) to rule out solvent effects. |
| Contamination: Bacterial or fungal contamination can interfere with cell viability assays. | Regularly check your cell cultures for any signs of contamination. |
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound on Various Cell Types
| Cell Type | Concentration Range | Duration | Observed Effect | Reference |
| Human Platelets | 0.11 - 0.34 µg/mL (IC50) | Not specified | Inhibition of ADP and collagen-induced aggregation | [2][3] |
| MCF-7 (Breast Cancer) | 10 µg/mL | Not specified | Induced apoptosis, decreased collagen biosynthesis | [7] |
| HeLa (Cervical Cancer) | 200 µg/mL | 24 hours | No significant cytotoxicity | [4] |
Note: The IC50 values for platelet aggregation are provided as a reference for a biologically active concentration range.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound's mechanism in cancer cells.
Caption: Workflow for optimizing this compound concentration.
References
- 1. αIIbβ3-integrin Ligands: Abciximab and this compound as Proapoptotic Factors in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. αIIbβ3-integrin Ligands: Abciximab and this compound as ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. αIIbβ3-integrin Ligands: Abciximab and this compound as ...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Managing Eptifibatide-Induced Thrombocytopenia in Research Models
Welcome to the technical support center for researchers investigating eptifibatide-induced thrombocytopenia (EIT). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in designing, executing, and interpreting your research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced thrombocytopenia (EIT)?
A: this compound-induced thrombocytopenia is a condition characterized by an abnormally low platelet count in the blood following the administration of this compound.[1] this compound is a cyclic heptapeptide that acts as a potent antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on platelets.[2][3] By blocking this receptor, it prevents platelet aggregation, which is a critical step in blood clot formation.[4][5] While therapeutically beneficial in preventing thrombotic events, a rare but serious adverse effect is a rapid drop in platelet count.[6][7]
Q2: What is the proposed mechanism of EIT in research models?
A: The primary mechanism is believed to be immune-mediated.[1] this compound can induce a conformational change in the GP IIb/IIIa receptor, creating a new epitope. The immune system may then produce drug-dependent antibodies (ddAbs) that recognize and bind to this this compound-receptor complex.[1] This antibody binding can lead to platelet clearance by the reticuloendothelial system or, in some cases, induce platelet activation and subsequent aggregation, paradoxically leading to thrombosis.[8][9] It is important to note that these antibodies have been found in patients not previously exposed to the drug.[1]
Q3: Which animal models are suitable for studying EIT?
A: While specific EIT models are not extensively detailed in readily available literature, several models are used for studying drug-induced immune thrombocytopenia (DITP) in general.
-
Non-human primates , such as baboons, have been used to study the effects of GP IIb/IIIa inhibitors.
-
Mice , particularly immunodeficient strains like NOD/scid mice, are valuable.[10] These models allow for the infusion of human platelets and patient-derived antibodies to study drug-dependent platelet clearance in vivo without rejection.[10]
-
Pigs are also utilized in experimental medicine for cardiovascular research, including testing antiplatelet drugs, due to the anatomical similarities of their cardiovascular system to humans.[11]
Q4: How soon can thrombocytopenia be observed after this compound administration in a research model?
A: The onset can be rapid and acute, often occurring within hours of administration, especially upon re-exposure to the drug.[6][12] In initial exposure scenarios, thrombocytopenia may develop after 5-10 days, which is the typical timeframe for a primary immune response.[6][13] In clinical cases, the average time to platelet nadir has been reported as 8.2 hours.[1] Researchers should establish a baseline platelet count and implement frequent monitoring immediately following administration.
Troubleshooting Guide
This guide addresses common issues encountered during EIT experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Variability in Platelet Counts Between Subjects | 1. Improper Blood Collection Technique: Traumatic sampling can activate platelets and cause clumping, leading to inaccurate counts.[14] 2. Choice of Anticoagulant: Anticoagulants like EDTA can cause in vitro platelet aggregation (pseudothrombocytopenia). Citrate is often preferred.[7][15] 3. Genetic Background of Animal Model: Different strains of mice can have significantly different baseline platelet counts.[16][17] | 1. Use a consistent, minimally traumatic blood collection method (e.g., retro-orbital sinus in mice, peripheral vein in larger animals).[14][16] 2. Collect blood into buffered citrate. If pseudothrombocytopenia is suspected, review a peripheral blood smear for platelet clumps.[7] 3. Use a single, inbred strain for your experimental cohort to minimize genetic variability. |
| Failure to Induce Thrombocytopenia | 1. Insufficient Drug Dosage: The dose of this compound may be too low to elicit an immune response or significant platelet clearance. 2. Lack of Pre-sensitization: In an immune-mediated model, a primary exposure may not cause acute thrombocytopenia.[6] 3. Animal Model Resistance: The specific animal model may not produce drug-dependent antibodies against this compound. | 1. Review literature for effective dosing regimens in similar animal models. Consider a dose-response study. Dosing in humans is often a 180 µg/kg bolus followed by a 2.0 µg/kg/min infusion.[6][7] 2. Implement a pre-sensitization phase where animals are exposed to this compound 1-2 weeks prior to the challenge dose to mimic a secondary immune response.[13] 3. Consider using a different animal strain or model. Alternatively, an ex-vivo sensitization model using serum from a known positive subject can be employed. |
| Confirming EIT vs. Other Causes of Thrombocytopenia | 1. Confounding Factors: Other drugs (e.g., heparin, certain antibiotics) or experimental procedures can also cause thrombocytopenia.[1] 2. Sepsis/Inflammation: Systemic inflammation or infection can lead to consumptive thrombocytopenia. | 1. Establish Causality: Follow clinical criteria for DITP: thrombocytopenia occurs after drug administration, resolves after cessation, and other causes are ruled out.[12][13] 2. Control Groups: Include a vehicle control group and groups for any other administered drugs (e.g., heparin) to isolate the effect of this compound. 3. Laboratory Confirmation: Perform in vitro tests to detect drug-dependent anti-platelet antibodies in the animal's serum.[8] |
| Unexpected Bleeding or Thrombosis | 1. Severe Thrombocytopenia: Platelet counts below a critical threshold (<20,000-50,000/µL) significantly increase bleeding risk.[13] 2. Paradoxical Thrombosis: Some this compound-dependent antibodies can activate platelets via FcγRIIa receptors, leading to thrombosis despite low platelet counts.[8] | 1. Monitor Clinical Signs: Closely observe animals for signs of bleeding (petechiae, hematomas, melena).[18] 2. Supportive Care: Provide supportive care as per institutional guidelines, which may include cage rest and fluid support.[18] 3. Investigate Thrombosis: If thrombosis is observed, investigate platelet activation markers and consider FcγRIIa involvement in your model. |
Experimental Protocols & Methodologies
Protocol 1: Monitoring Platelet Counts in a Mouse Model
This protocol is adapted for researchers needing to perform serial platelet counts in mice.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
EDTA- or citrate-coated micro-capillary tubes
-
Automated hematology analyzer or hemocytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Collect blood from the retro-orbital sinus or tail vein into an anticoagulant-coated micro-capillary tube. The volume should not exceed the recommended limit for the animal's weight.
-
For automated analysis, immediately run the sample on a hematology analyzer calibrated for mouse blood.[17] Mouse platelets are smaller and more numerous than human platelets.[17]
-
For manual analysis, dilute the blood sample appropriately with PBS.
-
Load the diluted sample onto a hemocytometer.
-
Count platelets under a phase-contrast microscope.
-
Baseline: Obtain a platelet count before administering any substances.
-
Post-Administration Monitoring: Collect samples at defined intervals (e.g., 1, 4, 8, 24, and 48 hours) after this compound administration to track the platelet count kinetics.[1]
Protocol 2: Ex Vivo Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet function.
Materials:
-
Platelet-rich plasma (PRP) from the research model
-
Light Transmission Aggregometer
-
Platelet agonists (e.g., ADP, collagen)
-
This compound solution
-
Saline (control)
Procedure:
-
Prepare PRP: Collect whole blood in citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used as a blank for the aggregometer.
-
Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Incubate the sample with either saline (control) or a specific concentration of this compound for a defined period (e.g., 5-10 minutes) at 37°C.[19]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The goal of therapeutic this compound is often to achieve >80% inhibition of ADP-induced aggregation.[6]
-
-
Data Analysis: Compare the maximum aggregation percentage in the this compound-treated samples to the control samples to determine the percent inhibition.
Protocol 3: Detection of Drug-Dependent Anti-Platelet Antibodies (Flow Cytometry)
This protocol provides a framework for identifying antibodies that bind to platelets only in the presence of this compound.
Materials:
-
Washed platelets from a healthy, untreated animal (or human platelets for a humanized model)
-
Serum or plasma from the this compound-treated animal (test sample)
-
Serum from a vehicle-treated animal (negative control)
-
This compound solution
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-IgG)
-
Flow cytometer
Procedure:
-
Prepare Platelets: Isolate and wash platelets from a control animal to remove plasma proteins. Resuspend in a suitable buffer.
-
Incubation: Set up the following conditions in separate tubes:
-
Test: Washed platelets + Test Serum + this compound
-
Control 1 (No Drug): Washed platelets + Test Serum
-
Control 2 (No Antibody): Washed platelets + Negative Control Serum + this compound
-
-
Incubate all tubes for 30-60 minutes at 37°C.
-
Washing: Wash the platelets in each tube with buffer to remove unbound antibodies.
-
Secondary Antibody Staining: Add the fluorescently-labeled secondary antibody to each tube and incubate for 30 minutes in the dark.
-
Final Wash: Wash the platelets again to remove unbound secondary antibody.
-
Analysis: Resuspend the platelets and analyze them on a flow cytometer. A positive result is indicated by a significant increase in fluorescence intensity in the "Test" sample compared to both control samples.[8] This demonstrates that antibody binding is dependent on the presence of this compound.
Data Summary Tables
Table 1: Pharmacokinetic & Pharmacodynamic Properties of this compound
| Parameter | Value / Description | Citation(s) |
| Mechanism of Action | Reversible, competitive inhibitor of the GP IIb/IIIa receptor. | [2][4][20] |
| Binding to Plasma Proteins | Approximately 25% | [6] |
| Onset of Action | Rapid; platelet aggregation inhibition occurs within 15 minutes of a bolus dose. | [6] |
| Half-life | Approximately 2.5 hours | [4][5] |
| Therapeutic Goal | >80% inhibition of ADP-induced platelet aggregation. | [6] |
| Typical Human Dosing | 180 µg/kg bolus followed by a 2.0 µg/kg/min infusion. | [5][6] |
Table 2: Reported Incidence and Characteristics of EIT in Clinical Studies
| Parameter | Finding | Citation(s) |
| Incidence (First Exposure) | 0.1% - 2% | [1][6] |
| Incidence (Re-exposure) | Can be significantly higher, >10% with some GP IIb/IIIa inhibitors. | [7] |
| Typical Platelet Nadir | Profound, often < 20,000/µL. | [9][13] |
| Time to Platelet Nadir | Can be within hours; an average of 8.2 hours has been reported. | [1] |
| Recovery Time | Platelet counts typically begin to recover within 1-2 days after drug cessation. | [21][22] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed immune-mediated mechanism of EIT.
Caption: Experimental workflow for identifying EIT.
Caption: Troubleshooting unexpected thrombocytopenia.
References
- 1. This compound-Induced Thrombocytopenia: with Thrombosis and Disseminated Intravascular Coagulation Immediately after Left Main Coronary Artery Percutaneous Coronary Angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profound thrombocytopenia after primary exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approach to the Diagnosis and Management of Drug-Induced Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology and Diagnosis of Drug-Induced Immune Thrombocytopenia [mdpi.com]
- 10. Drug-dependent clearance of human platelets in the NOD/scid mouse by antibodies from patients with drug-induced immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. jadpro.com [jadpro.com]
- 13. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vettimes.co.uk [vettimes.co.uk]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchmap.jp [researchmap.jp]
- 18. Immune-Mediated Thrombocytopenia [vhc.missouri.edu]
- 19. 2.6. Platelet aggregation assay [bio-protocol.org]
- 20. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. safetherapeutics.com [safetherapeutics.com]
- 22. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting eptifibatide efficacy in experimental settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing eptifibatide in experimental settings. The information is designed to address specific issues that may arise during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower-than-expected platelet inhibition with this compound?
A1: Several factors can contribute to reduced this compound efficacy in experimental assays. Consider the following:
-
Anticoagulant Choice: The anticoagulant used for blood collection significantly impacts results. Citrate, a calcium chelator, can artificially enhance the apparent inhibitory effect of this compound.[1] For results more representative of in vivo physiological conditions, consider using hirudin or d-phenylalanyl-l-prolyl-l-arginine chloromethylketone (PPACK).[1][2][3] In hirudinized blood, the IC50 for this compound can be 1.5 to 3 times higher than in citrated plasma.[3]
-
Platelet Agonist Selection: The agonist used to induce platelet aggregation influences the degree of inhibition. Thrombin receptor agonist peptide (TRAP) is a more potent activator than adenosine diphosphate (ADP).[2] Consequently, you may observe less potent inhibition by this compound when using TRAP compared to ADP.[2][4]
-
This compound Concentration and Dosing: this compound's inhibition of platelet aggregation is dose-dependent.[5] To achieve greater than 80% inhibition, sufficient plasma concentrations are necessary.[5][6] A bolus dose followed by a continuous infusion is often used to achieve and maintain a steady state of inhibition.[5][6] A slight decline in inhibition can occur after the initial bolus, which can be mitigated by administering a second bolus.[6]
-
Drug Stability and Storage: this compound vials should be refrigerated at 2°C to 8°C (36°F to 46°F).[6] Improper storage can lead to degradation and reduced potency. Studies have explored semi-aqueous formulations with cosolvents like ethanol and propylene glycol to improve room temperature stability.[7][8]
Q2: My platelet aggregation assay results show high variability between experiments. What could be the cause?
A2: Inter-experimental variability is a common challenge. Key factors to control for include:
-
Donor Variability: There can be significant differences in platelet reactivity among individual donors.[9]
-
Sample Handling and Preparation: Consistent and careful blood collection and processing are crucial. Minimize the time between blood draw and the start of the experiment.
-
Assay Conditions: Ensure consistent parameters such as temperature, incubation times, and agonist concentrations across all experiments. Even with standardized procedures, some level of inter-laboratory variation is expected, though studies have shown it can be kept relatively low for aggregometry.[3]
Q3: Can the presence of other antiplatelet or anticoagulant drugs affect my this compound experiment?
A3: Yes, co-administration of other agents can influence the observed effects of this compound.
-
P2Y12 Inhibitors (e.g., Clopidogrel, Ticagrelor): this compound provides additional and significant platelet inhibition in patients already treated with aspirin and clopidogrel.[10] The combination of ticagrelor and this compound has a synergistic effect, with this compound providing strong short-term inhibition and ticagrelor inducing sustained inhibition.[4]
-
Heparin and Low Molecular Weight Heparin (LMWH): this compound's antiplatelet activity is similar when co-administered with unfractionated heparin or enoxaparin (an LMWH).[1] However, the inhibition of thrombus formation may be greater with the combination of this compound and enoxaparin compared to unfractionated heparin.[1]
-
Direct Thrombin Inhibitors (e.g., Bivalirudin): Combination therapy of this compound with bivalirudin results in significantly greater inhibition of platelet aggregation than with bivalirudin alone.[1]
-
Aprotinin: In in vitro models of extracorporeal circulation, aprotinin can attenuate the platelet inhibitory effect of this compound, leading to improved coagulation.[11]
Q4: I am observing thrombocytopenia in my experimental model after this compound administration. Is this expected?
A4: Thrombocytopenia is a known, though infrequent, side effect of this compound.[6] The risk is generally lower compared to abciximab.[6] In experimental settings, a sharp decline in platelet count can occur.[6] This can be due to antibody-mediated mechanisms.[12] If you observe unexpected or severe thrombocytopenia, it is important to investigate potential underlying causes related to your specific experimental model.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's efficacy from various experimental studies.
Table 1: this compound IC50 Values for Platelet Aggregation Inhibition
| Agonist | Anticoagulant | IC50 (µg/mL) | Reference |
| 20 µM ADP | Citrate | 0.11 - 0.22 | [3] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [3] |
| ADP | N/A | ~16 - 27 (porcine platelets) | [13] |
| Collagen | N/A | ~16 - 27 (porcine platelets) | [13] |
| Thrombin | N/A | ~16 - 27 (porcine platelets) | [13] |
Table 2: this compound Dosing and Corresponding Platelet Inhibition
| Bolus Dose (µg/kg) | Infusion Rate (µg/kg/min) | Time Point | ADP-Induced Platelet Inhibition (%) | Reference |
| 180 | 2.0 | 15 minutes | 84% | [1][6] |
| 180 | 2.0 | Steady State | >90% | [1] |
| 135 | 0.5 | During Infusion | ~35-50% (in PPACK) | [1] |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Draw whole blood into tubes containing the desired anticoagulant (e.g., 3.2% buffered citrate or hirudin).[2][3][14]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a blank.
-
This compound Incubation: Spike PRP samples with varying concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 3 minutes) at 37°C in a lumi-aggregometer.[12]
-
Induction of Aggregation: Add a platelet agonist (e.g., 20 µM ADP or 20 µM TRAP) to the PRP to induce aggregation.[3][4]
-
Measurement: Monitor the change in light transmission through the PRP suspension over time. The maximum aggregation is recorded.
-
Data Analysis: Express the results as a percentage of maximal aggregation, with 0% being the light transmission of PRP and 100% being the light transmission of PPP.
Visualizations
Caption: this compound's mechanism of action in the platelet aggregation pathway.
Caption: Workflow for an in vitro platelet aggregation assay with this compound.
References
- 1. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor and this compound Bolus Versus Ticagrelor and this compound Bolus With 2‐Hour Infusion in High‐Risk Acute Coronary Syndromes Patients Undergoing Early Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of aprotinin on platelet function in blood exposed to this compound: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eptifibatide vs. Abciximab: A Comparative Guide to Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used intravenous glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors, eptifibatide and abciximab. Both agents are critical tools in interventional cardiology, employed to prevent thrombotic complications by potently inhibiting platelet aggregation. This document delves into their distinct mechanisms of action, pharmacokinetics, and performance in head-to-head platelet inhibition assays, supported by experimental data and detailed protocols.
Mechanism of Action: Different Approaches to the Same Target
Both this compound and abciximab target the platelet GP IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2] However, their molecular nature and interaction with the receptor differ significantly.
This compound is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.[3] It acts as a reversible, competitive inhibitor of the GP IIb/IIIa receptor.[3][4] Its structure mimics the arginine-glycine-aspartic acid (RGD) sequence, which is the key recognition site for ligands like fibrinogen.[3] By binding to this site, this compound prevents fibrinogen from cross-linking platelets, thereby inhibiting aggregation.[3]
Abciximab , in contrast, is the Fab fragment of a chimeric human-murine monoclonal antibody.[5][6][7] It binds non-competitively and irreversibly to the GP IIb/IIIa receptor.[1] Its large size is thought to cause steric hindrance and conformational changes in the receptor, physically blocking the binding of fibrinogen and other adhesive molecules like von Willebrand factor.[5][8] Beyond the GP IIb/IIIa receptor, abciximab also binds to the αvβ3 integrin receptor on endothelial and smooth muscle cells and the αmβ2 integrin receptor on leukocytes.[5][8]
The common final step of this pathway, the inhibition of fibrinogen binding to the activated GP IIb/IIIa receptor, is illustrated in the signaling diagram below.
Pharmacokinetic and Pharmacodynamic Profile
The structural differences between this compound and abciximab lead to distinct pharmacokinetic and pharmacodynamic properties, which are crucial for their clinical application and the design of experimental assays.
| Parameter | This compound | Abciximab |
| Molecule Type | Synthetic Cyclic Heptapeptide[4] | Chimeric Monoclonal Antibody (Fab Fragment)[5] |
| Binding to GP IIb/IIIa | Reversible, Competitive[3][4] | Irreversible, Non-competitive[1] |
| Receptor Specificity | Specific to GP IIb/IIIa[9] | Binds to GP IIb/IIIa, αvβ3, and αmβ2 receptors[5][8] |
| Onset of Action | Rapid (within minutes)[3][9] | Rapid (<10 minutes)[5] |
| Plasma Half-life | ~2.5 hours[9][10][11] | <30 minutes[5][7][12] |
| Platelet-Bound Half-life | Short (rapid off-rate)[12] | Long (~4 hours dissociation half-life)[7][12] |
| Reversibility | High; platelet function returns to normal 4-8 hours post-infusion[11] | Low; receptor blockade can persist for days, recovery depends on new platelet turnover[1][7] |
| Metabolism | Minimal metabolism, primarily renal excretion[10][11] | Proteolytic cleavage[7] |
Head-to-Head Comparison: Platelet Inhibition Assays
Direct comparative studies provide the most valuable insights into the relative potency and consistency of platelet inhibition. The Randomized Comparison of Platelet Inhibition with Abciximab, Tirofiban and this compound (COMPARE) trial provides key data on this topic.[13][14]
In this study, patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI) were randomized to receive standard regimens of abciximab or this compound. Platelet aggregation was measured at various time points using turbidimetric aggregometry.
Experimental Protocol: Turbidimetric Platelet Aggregometry
This section details the methodology used in the COMPARE trial to assess platelet inhibition.[13][14]
-
Blood Collection : Whole blood samples are drawn from patients at specified time points (e.g., 15 min, 30 min, 4 hr, 12 hr) after the initiation of the drug infusion.
-
Anticoagulation : Samples are collected into tubes containing an anticoagulant. The COMPARE trial notably used both D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) and citrate.[13][14] The choice of anticoagulant can influence results, as citrate was found to exaggerate the inhibitory effects of this compound but had the opposite effect on abciximab.[13][14]
-
Platelet-Rich Plasma (PRP) Preparation : The blood sample is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Baseline and Maximum Aggregation : A platelet-poor plasma (PPP) sample, obtained by high-speed centrifugation, is used to set the 100% aggregation (maximum light transmission) baseline in the aggregometer. The PRP sample is used to set the 0% aggregation baseline.
-
Agonist-Induced Aggregation : A platelet agonist, such as adenosine diphosphate (ADP, 20 µmol/L was used in the trial), is added to the PRP sample.[13][14]
-
Measurement : As platelets aggregate, the PRP becomes clearer, allowing more light to pass through. The aggregometer measures this change in light transmission over time to quantify the extent of platelet aggregation.
-
Data Analysis : The percentage of platelet aggregation is calculated relative to the baseline PRP and PPP readings. The percent inhibition is determined by comparing the aggregation in the presence of the drug to the pre-drug baseline aggregation.
Quantitative Data from the COMPARE Trial
The study revealed significant differences in the pharmacodynamic profiles of the two drugs. This compound demonstrated more consistent and potent inhibition of platelet aggregation throughout the measurement period compared to abciximab.
| Time Point | Mean Platelet Aggregation (%) with this compound | Mean Platelet Aggregation (%) with Abciximab |
| 15 minutes | 4.0% | 6.0% |
| 30 minutes | 3.0% | 4.0% |
| 4 hours | 4.0% | 10.0% |
| 12 hours | 6.0% | 18.0% |
Data adapted from the COMPARE trial, representing platelet aggregation in PPACK-anticoagulated blood in response to 20 µmol/L ADP. Lower percentages indicate higher inhibition.[13]
The results indicated that while both drugs achieved high levels of inhibition early on, the effect of abciximab showed significantly more variability and waned more substantially during the continuous infusion period (≥4 hours).[13] this compound provided the most consistent and sustained level of high-grade platelet inhibition throughout the early and late periods of the study.[13][14]
Clinical Considerations and Side Effects
While in-vitro assays provide crucial pharmacodynamic data, it is also important to consider the clinical context. In a retrospective analysis of patients undergoing PCI, the overall rates of adverse clinical events (death/urgent target vessel revascularization) and bleeding complications were found to be comparable between this compound and abciximab.[15]
However, a notable difference emerged regarding the incidence of thrombocytopenia (a significant decrease in platelet count), a known side effect of GP IIb/IIIa inhibitors.
| Complication | This compound | Abciximab |
| Any Thrombocytopenia | 0.8% | 4.5% (p=0.007) |
| Profound Thrombocytopenia | 0% | 1.3% |
| Major Bleeding | 3.1% | 2.5% (p=0.6) |
| Composite Clinical Endpoint | 2.3% | 2.0% (p=0.7) |
Data adapted from a retrospective analysis by Fung et al. comparing outcomes in 1,029 patients.[15]
This analysis suggests that while both drugs have similar clinical efficacy in the context of PCI, abciximab is associated with a significantly higher risk of developing thrombocytopenia.[15]
Summary and Conclusion
This compound and abciximab, while both potent inhibitors of the GP IIb/IIIa receptor, exhibit fundamental differences in their molecular structure, mechanism of binding, and pharmacodynamic profiles.
-
This compound is a small, reversible peptide inhibitor that provides rapid, potent, and highly consistent platelet inhibition. Its effects are quickly reversed upon cessation of the drug.
-
Abciximab is a larger, irreversible antibody fragment that leads to long-lasting platelet inhibition. Its anti-aggregatory effects can be more variable over time during infusion, and it carries a higher risk of inducing thrombocytopenia.
For researchers designing in-vitro platelet inhibition assays, the choice between these agents may depend on the specific experimental goals. This compound's reversible nature and consistent inhibition make it an excellent candidate for studies requiring a stable and predictable level of platelet blockade. The long-lasting, irreversible binding of abciximab may be suitable for different experimental models where prolonged receptor occupancy is desired. The data strongly suggest that this compound provides a more consistent and reliable inhibition of platelet aggregation in ex vivo assays compared to abciximab.
References
- 1. What is the mechanism of Abciximab? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abciximab: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 7. youtube.com [youtube.com]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and this compound during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Eptifibatide Efficacy Validated in Humanized Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agent eptifibatide with other alternatives, supported by experimental data from a humanized mouse model of thrombosis. The data presented herein offers valuable insights for preclinical assessment of antiplatelet therapies.
Executive Summary
This compound, a glycoprotein (GP) IIb/IIIa inhibitor, demonstrates significant efficacy in reducing thrombus formation in a humanized mouse model designed to be predictive of clinical outcomes.[1] This model utilizes mice expressing a mutant von Willebrand Factor (VWFR1326H) that facilitates human, but not mouse, platelet-mediated thrombosis.[1] When compared to other antiplatelet agents, this compound's potent inhibition of the final common pathway of platelet aggregation is evident. This guide details the comparative efficacy, mechanisms of action, and experimental protocols for evaluating this compound and its alternatives.
Comparative Efficacy of Antiplatelet Agents
The following table summarizes the in vivo efficacy of various antiplatelet agents in a laser-induced thrombosis model using humanized mice.
| Drug Class | Drug | Target | Efficacy (Thrombus Size Reduction) |
| GP IIb/IIIa Inhibitor | This compound | GP IIb/IIIa Receptor | >75% [1] |
| GP IIb/IIIa Inhibitor | Abciximab | GP IIb/IIIa Receptor | >75%[1] |
| GP IIb/IIIa Inhibitor | Tirofiban | GP IIb/IIIa Receptor | >75%[1] |
| P2Y12 Inhibitor | Clopidogrel | P2Y12 Receptor | Significant reduction[1] |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action of this compound and its alternatives are illustrated in the signaling pathway diagrams below.
Caption: Comparative mechanism of action of antiplatelet agents.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for evaluating antiplatelet agents in a humanized mouse model.[1]
Humanized Mouse Model of Thrombosis
-
Animal Model: VWFR1326H mutant mice, which express a von Willebrand Factor variant that supports human but not mouse platelet adhesion, are used.[1]
-
Human Platelet Infusion: Washed human platelets, obtained from healthy volunteers, are infused into the mice.
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and the cremaster muscle is exteriorized for intravital microscopy.
Laser-Induced Thrombosis Model
-
Vessel Injury: A pulsed nitrogen dye laser is used to induce a standardized injury to the wall of a cremaster muscle arteriole.
-
Intravital Microscopy: Thrombus formation is visualized in real-time using fluorescence microscopy. Platelets are labeled with a fluorescent dye for visualization.
-
Drug Administration: this compound or alternative antiplatelet agents are administered intravenously at clinically relevant doses prior to laser injury.
-
Data Acquisition and Analysis: Images are captured at regular intervals, and the integrated fluorescence intensity of the thrombus is measured to quantify its size.
In Vitro Platelet Aggregometry
-
Platelet Rich Plasma (PRP) Preparation: Human or mouse PRP is prepared from whole blood.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding an agonist such as ADP.
-
Drug Incubation: PRP is incubated with varying concentrations of this compound or other inhibitors prior to the addition of the agonist.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer. The IC50 (concentration required for 50% inhibition) is determined.
Comparative Data Tables
Table 1: In Vivo Efficacy in Humanized Mouse Model
| Drug | Drug Class | Target | Mean Thrombus Size Reduction (%) |
| This compound | GP IIb/IIIa Inhibitor | GP IIb/IIIa | >75 [1] |
| Abciximab | GP IIb/IIIa Inhibitor | GP IIb/IIIa | >75[1] |
| Tirofiban | GP IIb/IIIa Inhibitor | GP IIb/IIIa | >75[1] |
| Clopidogrel | P2Y12 Inhibitor | P2Y12 | Significant reduction[1] |
Table 2: In Vitro Inhibition of Human Platelet Aggregation (IC50)
| Drug | Drug Class | Target | IC50 (ADP-induced) |
| This compound | GP IIb/IIIa Inhibitor | GP IIb/IIIa | ~30 nM |
| Abciximab | GP IIb/IIIa Inhibitor | GP IIb/IIIa | ~5 µg/mL |
| Tirofiban | GP IIb/IIIa Inhibitor | GP IIb/IIIa | ~10 nM |
Table 3: Pharmacological Characteristics of Antiplatelet Agents
| Drug | Class | Target | Binding | Administration |
| This compound | GP IIb/IIIa Inhibitor | GP IIb/IIIa | Reversible [2] | Intravenous [[“]] |
| Abciximab | GP IIb/IIIa Inhibitor | GP IIb/IIIa | Irreversible | Intravenous |
| Tirofiban | GP IIb/IIIa Inhibitor | GP IIb/IIIa | Reversible | Intravenous |
| Clopidogrel | P2Y12 Inhibitor | P2Y12 | Irreversible[[“]] | Oral |
| Ticagrelor | P2Y12 Inhibitor | P2Y12 | Reversible[2] | Oral |
| Vorapaxar | PAR-1 Antagonist | PAR-1 | Reversible[4] | Oral |
Visualizing Experimental Workflow
Caption: Workflow for assessing antiplatelet drug efficacy in vivo.
Conclusion
The humanized mouse model of thrombosis provides a robust platform for the preclinical evaluation of antiplatelet agents.[1] this compound, a GP IIb/IIIa inhibitor, demonstrates potent antithrombotic effects in this model, consistent with its mechanism of action targeting the final common pathway of platelet aggregation.[1][2] This guide provides a framework for comparing the efficacy and mechanisms of this compound with other antiplatelet therapies, aiding in the selection and development of novel antithrombotic drugs.
References
Eptifibatide vs. Tirofiban: An In Vitro Antiplatelet Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antiplatelet potency of two widely used glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors: eptifibatide and tirofiban. Both are critical tools in the management of acute coronary syndromes, and understanding their relative in vitro performance is essential for research and development in thrombosis and hemostasis. This document synthesizes available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.
Mechanism of Action: Competitive Inhibition of the Final Common Pathway of Platelet Aggregation
This compound and tirofiban share a common mechanism of action, targeting the platelet GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.
Both this compound, a cyclic heptapeptide, and tirofiban, a non-peptide small molecule, are competitive and reversible inhibitors of the GPIIb/IIIa receptor.[2] They mimic the arginine-glycine-aspartate (RGD) sequence of fibrinogen, thereby competing with fibrinogen for the binding site on the GPIIb/IIIa receptor and preventing platelet aggregation.[1]
While their mechanism is similar, a key differentiator lies in their binding affinity for the GPIIb/IIIa receptor. In vitro studies have indicated that tirofiban exhibits a higher binding affinity compared to this compound.
In Vitro Antiplatelet Potency: A Quantitative Comparison
| Drug | IC50 Value | Agonist | Species | Notes |
| This compound | 16-27 mg/mL | ADP, Collagen, Thrombin | Porcine | This study on porcine platelets provides a range of IC50 values depending on the agonist used.[3] The units are presented as reported in the study. |
| Tirofiban | Data not available | - | - | Specific IC50 values from comparable in vitro studies were not identified in the reviewed literature. |
It is important to exercise caution when comparing data from different studies due to variations in experimental protocols.
One study investigating the disaggregation of pre-formed platelet aggregates found that both drugs could reverse ADP-induced aggregation in a concentration-dependent manner.[4] In this assay, a maximum disaggregation of 91.5% was achieved with 3.75 µg/ml this compound, while 72.4% disaggregation was observed with 0.5 µg/ml tirofiban, suggesting different concentration-response relationships in this specific in vitro model.[4]
Experimental Protocols: Assessing In Vitro Antiplatelet Potency
The following is a detailed methodology for a key experiment used to determine the in vitro antiplatelet potency of drugs like this compound and tirofiban.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.[5][6]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.
Detailed Methodology:
-
Blood Collection and PRP Preparation:
-
Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least 10 days.
-
Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[7]
-
To obtain platelet-rich plasma (PRP), the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[7]
-
The supernatant, which is the PRP, is carefully collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
The platelet count is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP to ensure consistency between experiments.
-
-
Aggregation Assay:
-
The aggregometer is calibrated using PRP for 0% light transmission and PPP for 100% light transmission.[8]
-
Aliquots of the adjusted PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.
-
A baseline light transmission is recorded for a few minutes.
-
The test compound (e.g., this compound or tirofiban at various concentrations) or vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM, is added to induce aggregation.[1]
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition of aggregation against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of platelet aggregation and its inhibition by this compound and tirofiban.
Caption: Experimental workflow for in vitro antiplatelet potency assessment using LTA.
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs Tirofiban: the connection and difference between the two_Chemicalbook [chemicalbook.com]
- 3. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abciximab, this compound, and tirofiban exhibit dose-dependent potencies to dissolve platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
Eptifibatide's Competitive Dance at the Platelet Core: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of eptifibatide's mechanism of action with its primary alternatives, validated through the lens of competitive binding assays. We delve into the quantitative data, experimental methodologies, and the intricate signaling pathways that govern platelet aggregation.
This compound, a cyclic heptapeptide, carves its niche in antithrombotic therapy by targeting the final common pathway of platelet aggregation: the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] Its efficacy stems from its ability to act as a competitive antagonist, mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen to reversibly block its binding to GPIIb/IIIa.[2][3] This guide will illuminate the nuances of this mechanism through comparative data and detailed experimental protocols.
At the Heart of Inhibition: A Quantitative Comparison
Competitive binding assays are instrumental in quantifying the interaction between a drug and its receptor. The resulting metrics, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), provide a clear measure of a drug's potency. Below is a summary of reported binding affinities for this compound and its main competitors, abciximab and tirofiban.
| Compound | Target Receptor | Assay Type | Reported Value (IC50/Ki) | Molar Concentration (approx.) |
| This compound | Glycoprotein IIb/IIIa | Platelet Aggregation Inhibition (ADP-induced) | 0.11-0.22 µg/mL | 131-263 nM |
| Glycoprotein IIb/IIIa | Platelet Adhesion to Fibrinogen | ~11 µg/mL | ~13.1 µM | |
| Abciximab | Glycoprotein IIb/IIIa | Radioligand Binding | 5 nM (Kd) | 5 nM |
| Glycoprotein IIb/IIIa | Platelet Aggregation Inhibition (ADP-induced) | 1.25-2.3 µg/mL | 26-48 nM | |
| Tirofiban | Glycoprotein IIb/IIIa | Radioligand Binding | ~24 nM (EC50) | 24 nM |
| Glycoprotein IIb/IIIa | Platelet Aggregation Inhibition | ~37 nM | 37 nM |
Note: Values are compiled from various sources and methodologies, which can lead to variations. The molar concentrations are calculated based on the molecular weights of the compounds and are approximate.
The Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the mechanism of action of competitive inhibitors like this compound.
Caption: Mechanism of this compound in the platelet aggregation pathway.
Unveiling Binding Affinity: Experimental Protocol
Competitive radioligand binding assays are a gold standard for determining the binding affinity of a compound to its target receptor.[2] The following is a detailed protocol for a competitive binding assay to evaluate inhibitors of the GPIIb/IIIa receptor.
Objective: To determine the Ki of a test compound (e.g., this compound) for the platelet GPIIb/IIIa receptor.
Materials:
-
Receptor Source: Isolated human platelets or cell lines expressing recombinant human GPIIb/IIIa.
-
Radioligand: A radiolabeled ligand that specifically binds to GPIIb/IIIa (e.g., [³H]-Eptifibatide or a labeled RGD-mimetic peptide).
-
Test Compounds: this compound, abciximab, tirofiban, and other compounds to be tested.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Platelet Preparation:
-
Isolate platelets from fresh human blood by differential centrifugation.
-
Wash the platelet pellet with a suitable buffer to remove plasma proteins.
-
Resuspend the platelets in the assay buffer to a final concentration of approximately 1-2 x 10⁸ platelets/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled this compound), 50 µL of radioligand.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand.
-
-
Add 100 µL of the platelet suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizing the Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Concluding Remarks
The competitive binding assay data, in conjunction with functional assays, unequivocally validates this compound's mechanism as a direct and reversible competitive inhibitor of the GPIIb/IIIa receptor. While abciximab exhibits a higher affinity and slower dissociation rate, this compound and tirofiban offer the advantage of more rapid reversibility of platelet inhibition upon cessation of therapy.[3] The choice between these agents in a clinical or research setting will depend on the specific requirements for onset and offset of action, as well as other pharmacological properties. This guide provides the foundational data and methodologies to aid in these critical decisions.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide: A Comparative Guide to the Reversibility of Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the reversibility of platelet inhibition by eptifibatide, a synthetic cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor. This compound is a critical therapeutic agent in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary interventions (PCI). Its efficacy is intrinsically linked to its potent antiplatelet activity, and its safety profile is significantly influenced by the reversibility of this effect. This document presents a comparative analysis of this compound with other GP IIb/IIIa inhibitors, supported by experimental data and detailed methodologies, to aid in research and development.
Executive Summary
This compound is a reversible antagonist of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2] Its mechanism of action involves competitive binding to the receptor, preventing fibrinogen from cross-linking platelets.[2] A key clinical feature of this compound is its rapid onset of action and, importantly, the swift restoration of normal platelet function following cessation of its administration.[1][3] This rapid reversibility is a significant advantage, particularly in managing bleeding complications. Clinical studies have demonstrated that platelet aggregation typically returns to baseline levels within 4 to 8 hours after discontinuing this compound infusion.[3][4] This contrasts with the longer-lasting effects of the monoclonal antibody inhibitor, abciximab.
Comparative Analysis of Platelet Inhibition Reversibility
The reversibility of platelet inhibition is a crucial factor in the clinical use of GP IIb/IIIa inhibitors. The following table summarizes quantitative data from clinical studies, comparing the recovery of platelet function after cessation of this compound, abciximab, and tirofiban. The data is primarily derived from studies utilizing light transmission aggregometry (LTA) to measure platelet aggregation in response to an agonist like adenosine diphosphate (ADP).
| Time After Cessation of Infusion | This compound (% of Baseline Platelet Aggregation) | Abciximab (% of Baseline Platelet Aggregation) | Tirofiban (% of Baseline Platelet Aggregation) |
| 4 hours | ~50%[4] | - | - |
| 8 hours | >80%[5] | - | - |
| 12 hours | Nearly complete recovery | Significant inhibition persists | Rapid recovery |
| 24 hours | Normal platelet function | Partial recovery | Normal platelet function |
Note: The recovery times can vary based on patient-specific factors and the specific assay used. The data presented is an aggregation from multiple studies to provide a comparative overview.
Experimental Protocols
A thorough understanding of the methodologies used to assess platelet inhibition is essential for interpreting and replicating research findings. The following is a detailed protocol for Light Transmission Aggregometry (LTA), the gold-standard method for evaluating ex vivo platelet function.
Light Transmission Aggregometry (LTA) Protocol
Objective: To measure the percentage of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, thereby assessing the inhibitory effect of a substance like this compound.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Centrifuge
-
Light Transmission Aggregometer
-
Pipettes and tips
-
Agonist solution (e.g., Adenosine Diphosphate - ADP, 20 µmol/L)
-
Platelet-poor plasma (PPP) as a reference
-
Saline solution
Procedure:
-
Blood Collection: Draw venous blood into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[6]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[7]
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets and other cellular components.
-
Collect the supernatant (PPP).
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
-
Platelet Aggregation Measurement:
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate for a few minutes.
-
Add the platelet agonist (e.g., ADP) to the PRP and start recording the change in light transmission.
-
The instrument will generate a curve showing the percentage of aggregation over time. The maximum aggregation is typically recorded after 5-10 minutes.
-
-
Assessing Inhibition:
-
To assess the effect of an inhibitor like this compound, PRP is incubated with the drug for a specified period before the addition of the agonist.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in its absence (control).
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for assessing platelet inhibition reversibility.
References
- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Guide to the Pharmacokinetics of Eptifibatide and Other Small Molecule Glycoprotein IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of eptifibatide and other prominent small molecule glycoprotein (GP) IIb/IIIa inhibitors, namely tirofiban and the monoclonal antibody fragment abciximab. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action of Glycoprotein IIb/IIIa Inhibitors
Glycoprotein IIb/IIIa inhibitors exert their antiplatelet effect by targeting the final common pathway of platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding facilitates the cross-linking of platelets, leading to the formation of a platelet plug. GP IIb/IIIa inhibitors competitively block this binding, thereby preventing platelet aggregation and thrombus formation.[1][2][3]
Caption: Mechanism of action of GPIIb/IIIa inhibitors.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound, tirofiban, and abciximab.
| Parameter | This compound | Tirofiban | Abciximab |
| Class | Cyclic Heptapeptide | Non-peptide Tyrosine Derivative | Monoclonal Antibody (Fab fragment) |
| Onset of Action | Rapid (within 15 minutes)[2] | Rapid | Rapid (within 2 hours to >80% receptor blockade)[4] |
| Duration of Action (Platelet Function Recovery) | 4-8 hours[2] | 4-8 hours[5] | 48-120 hours[3] |
| Elimination Half-life | ~2.5 hours[2][6] | ~2 hours[5] | Initial: <10 min, Second phase: ~30 min[3][4] |
| Plasma Protein Binding | ~25%[2][6] | ~65%[5] | Not applicable (binds to platelets) |
| Volume of Distribution (Vd) | 185-260 mL/kg[7] | 22-42 L[5][8] | 0.07 L/kg[9] |
| Clearance | ~55 mL/kg/h[6] | 213-314 mL/min[5][8] | Rapid from plasma |
| Metabolism | Minimal[10] | Negligible[5][11] | Proteolytic cleavage[12] |
| Excretion | Primarily urine (as this compound and metabolites)[2][6] | Urine (~65%) and feces (~25%)[5][8] | Primarily renal[12] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[1]
-
PRP and Platelet-Poor Plasma (PPP) Preparation:
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 200-300 x 10^9/L) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (representing 100% transmission) and PRP (representing 0% transmission).
-
Add a stir bar to the PRP cuvette and place it in the aggregometer.
-
Add the GP IIb/IIIa inhibitor (e.g., this compound) at the desired concentration and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor agonist peptide - TRAP) to induce aggregation.[14]
-
Record the change in light transmission over time (typically 5-10 minutes).[15]
-
-
Data Analysis: The maximum percentage of aggregation is calculated based on the change in light transmission compared to the baseline.
Flow Cytometry for Glycoprotein IIb/IIIa Receptor Occupancy
Principle: Flow cytometry is used to quantify the binding of GP IIb/IIIa inhibitors to their receptors on the platelet surface. This is achieved by using fluorescently labeled antibodies that compete with the inhibitor for binding to the receptor.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing an anticoagulant (e.g., citrate or heparin).
-
Sample Preparation:
-
Incubate a sample of whole blood with the GP IIb/IIIa inhibitor at various concentrations.
-
Prepare a control sample without the inhibitor.
-
-
Staining:
-
Add a fluorescently labeled monoclonal antibody that specifically binds to the GP IIb/IIIa receptor to both the test and control samples. The antibody should be one that is displaced by the inhibitor being tested.[16]
-
Alternatively, a fluorescently labeled version of the inhibitor itself or a competing ligand can be used to determine the number of free receptors.[17]
-
To determine the total number of receptors, a non-competing fluorescently labeled antibody that binds to a different epitope of the GP IIb/IIIa receptor can be used.[17]
-
-
Incubation: Incubate the samples in the dark at room temperature for a specified time to allow for antibody binding.
-
Red Blood Cell Lysis: Add a lysing solution to remove red blood cells.
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the gated platelet population.
-
-
Data Analysis:
-
The percentage of receptor occupancy is calculated by comparing the MFI of the inhibitor-treated sample to the MFI of the control sample (representing 100% available receptors).
-
The formula is: % Receptor Occupancy = [1 - (MFI of test sample / MFI of control sample)] x 100.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic and pharmacodynamic assessment of GP IIb/IIIa inhibitors.
Caption: Experimental workflow for PK/PD assessment.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abciximab - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 10. youtube.com [youtube.com]
- 11. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
Eptifibatide's Enduring Impact on Platelet Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of eptifibatide on platelet function, contrasting its performance with other glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors. Experimental data and detailed protocols are presented to support the objective analysis of this potent antiplatelet agent.
This compound, a cyclic heptapeptide, is a highly specific and reversible inhibitor of the platelet GPIIb/IIIa receptor. This receptor represents the final common pathway for platelet aggregation, making it a critical target in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI). While the short-term, potent antiplatelet effects of this compound are well-documented, its long-term impact on platelet function is primarily characterized by a rapid return to baseline following cessation of the infusion, distinguishing it from other agents in its class.
Comparative Analysis of GPIIb/IIIa Inhibitors
The primary long-term consideration for this compound's effect on platelet function is its rapid reversibility. Unlike the monoclonal antibody fragment abciximab, which can have a prolonged effect, this compound's short plasma half-life of approximately 2.5 hours ensures that platelet function typically returns to normal within 4 to 8 hours after the infusion is stopped[1]. This rapid offset is a key differentiator when considering bleeding risks and the need for potential urgent surgical interventions.
While direct long-term pharmacological alteration of platelet function post-eptifibatide is not observed, a rare but significant long-term consideration is the potential for immune-mediated thrombocytopenia. This compound-dependent antibodies can develop, which in some cases, have been shown to affect megakaryocytes, the precursors to platelets, potentially leading to prolonged thrombocytopenia[2][3][4]. This contrasts with the more frequently reported immunogenicity of abciximab.
| Feature | This compound | Abciximab | Tirofiban |
| Mechanism of Action | Reversible, competitive inhibitor of GPIIb/IIIa | Irreversible inhibitor of GPIIb/IIIa and other integrins | Reversible, non-peptide inhibitor of GPIIb/IIIa |
| Reversibility | Rapid (platelet function normalizes in 4-8 hours)[1] | Slow (effects can persist for days) | Rapid (similar to this compound) |
| Plasma Half-life | ~2.5 hours[1] | Biphasic, with a long terminal half-life | ~2 hours |
| Immunogenicity | Low, but can induce antibodies leading to thrombocytopenia[2][3][4] | Higher potential for immunogenicity | Low |
| Long-term Platelet Function | Return to baseline function | Prolonged inhibition of platelet function | Return to baseline function |
Experimental Data on Platelet Inhibition
The following table summarizes the typical levels of platelet inhibition achieved with this compound in clinical studies. It's important to note that these studies primarily focus on the period during and shortly after drug administration, as the long-term effect is a return to normalcy.
| Time Point | Agonist | Percent Inhibition of Platelet Aggregation | Study Reference |
| 15 minutes post-bolus | ADP | >80% in >75% of patients | CLEAR PLATELETS Study[5] |
| 3, 8, and 18-24 hours (with clopidogrel) | ADP | >2-fold increase over clopidogrel alone | CLEAR PLATELETS Study[5] |
| During infusion | ADP, TRAP, U46-619 | Significant reduction in activated GPIIb/IIIa and fibrinogen binding | PEACE Study[6] |
| 24 hours post-infusion | ADP | Return towards baseline | Pharmacodynamics and Pharmacokinetics of this compound in Patients With Acute Coronary Syndromes[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to assess platelet function, the following diagrams are provided.
Caption: this compound's mechanism of action in the platelet aggregation pathway.
Caption: Workflow for assessing platelet aggregation using Light Transmission Aggregometry.
Caption: Experimental workflow for analyzing platelet activation markers via flow cytometry.
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture[8].
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP[9].
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation[9].
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Establish a baseline of light transmission.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.
-
For inhibition studies, incubate the PRP with this compound for a specified time before adding the agonist.
-
Record the change in light transmission over time to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP.
Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry uses fluorescently labeled antibodies to identify and quantify specific cell surface markers on individual platelets, indicating their activation state.
Protocol:
-
Sample Preparation:
-
Collect whole blood in tubes with an appropriate anticoagulant (e.g., citrate or heparin).
-
Dilute the blood sample with a suitable buffer.
-
-
In Vitro Activation (Optional): To assess the inhibitory effect of this compound, incubate the blood with the drug before stimulating with a platelet agonist (e.g., ADP, TRAP)[10].
-
Antibody Staining:
-
Add fluorescently labeled monoclonal antibodies specific for platelet activation markers. Common markers include:
-
P-selectin (CD62P): A marker of alpha-granule release.
-
PAC-1: Binds to the activated conformation of the GPIIb/IIIa receptor.
-
-
Incubate the samples in the dark at room temperature for 15-20 minutes[10].
-
-
Fixation: Fix the cells with a paraformaldehyde solution to stabilize the staining[10].
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
-
Thromboelastography (TEG)
Principle: TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of a whole blood sample from the initial clot formation through to fibrinolysis.
Protocol:
-
Sample Collection: Collect whole blood in citrated tubes.
-
Assay Setup:
-
Pipette the citrated whole blood into a TEG cup.
-
Initiate coagulation by adding calcium chloride. For specific platelet function analysis, a platelet mapping assay can be used which involves adding agonists like ADP or arachidonic acid in separate channels.
-
-
Measurement:
-
A pin suspended in the blood-filled cup detects the formation of the clot. As the clot forms and strengthens, it imparts motion to the pin.
-
The instrument records the torque exerted by the developing clot over time.
-
-
Data Interpretation: The TEG trace provides several key parameters:
-
R time (Reaction time): Time to initial clot formation.
-
K time and Alpha-angle: Kinetics of clot development.
-
Maximum Amplitude (MA): Reflects the maximum strength of the clot, which is heavily influenced by platelet function and fibrinogen concentration[11]. A reduced MA can indicate platelet inhibition.
-
LY30: Percentage of clot lysis 30 minutes after MA, indicating fibrinolytic activity[11].
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Megakaryocyte impairment by this compound-induced antibodies causes prolonged thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rare case of this compound-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel loading with this compound to arrest the reactivity of platelets: results of the Clopidogrel Loading With this compound to Arrest the Reactivity of Platelets (CLEAR PLATELETS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Eptifibatide
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Eptifibatide in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this potent antiplatelet agent.
Hazard Summary
This compound is a cyclic heptapeptide that acts as a glycoprotein IIb/IIIa inhibitor, preventing platelet aggregation. The primary hazard associated with this compound is its potential to cause damage to organs, specifically the blood, if swallowed. It is classified with a danger signal word and the hazard statement H370. Therefore, minimizing exposure through appropriate handling and protective measures is critical.
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound formulations.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Particulate-type filter respirator | Required if local exhaust ventilation is inadequate or if exposure assessments show levels outside recommended guidelines. |
| Hand Protection | Chemical-resistant gloves | Double gloving should be considered to minimize skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for all handling procedures. |
| Face shield or full-face protection | Required if there is a potential for direct contact with dusts, mists, or aerosols. | |
| Skin and Body Protection | Work uniform or laboratory coat | Standard protection for laboratory work. |
| Additional garments (e.g., sleevelets, apron, disposable suit) | Use should be based on the specific task to prevent any exposed skin surfaces. |
Operational Plan for Handling
Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring product integrity.
Engineering Controls:
-
Utilize appropriate engineering controls such as drip-less quick connections to manage airborne concentrations.
-
Employ containment technologies to control the compound at the source and prevent its migration.
-
Minimize any open handling of the substance.
-
Ensure that eye flushing systems and safety showers are readily accessible near the workspace.
Safe Handling Practices:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Review the Safety Data Sheet (SDS) for any specific instructions related to the formulation being used.
-
During Handling:
-
Do not breathe mist or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and any exposed skin thoroughly after handling.
-
-
Storage:
-
Store this compound in properly labeled containers and keep them locked up.
-
Store vials refrigerated at 2°C to 8°C (36°F to 46°F) and protect them from light until administration.
-
Do not store with strong oxidizing agents, self-reactive substances, organic peroxides, explosives, or gases.
-
Quantitative Occupational Exposure Limits
The following table summarizes the established occupational exposure limits for this compound.
| Parameter | Value | Basis |
| Occupational Exposure Band (OEB) | OEB 3 | Internal |
| Time-Weighted Average (TWA) | 10 µg/m³ | Internal |
| Wipe Limit | 100 µ g/100 cm² | Internal |
Data sourced from the this compound Formulation Safety Data Sheet provided by Merck.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to contain the substance and prevent exposure.
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure proper ventilation.
-
Don the appropriate level of PPE as outlined above before re-entering the area.
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.
-
Use containment measures like dikes or barriers to prevent the spill from spreading over a wide area.
-
Soak up the spill with an inert absorbent material.
-
For large spills, if the material can be pumped, store the recovered substance in an appropriate container.
-
Clean the remaining materials from the spill site with a suitable absorbent.
Post-Cleanup:
-
Place all contaminated materials, including absorbents and used PPE, into a sealed, labeled container for proper disposal.
-
Advise local authorities if a significant spillage cannot be contained.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
